molecular formula C5H3BrClNO B568057 4-Bromo-5-chloropyridin-3-ol CAS No. 1211517-85-9

4-Bromo-5-chloropyridin-3-ol

Cat. No.: B568057
CAS No.: 1211517-85-9
M. Wt: 208.439
InChI Key: NILHMPXCLHSZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloropyridin-3-ol (CAS 1211517-85-9) is a high-purity bromo- and chloro- substituted pyridine derivative offered with a minimum purity of ≥98% . This compound, with the molecular formula C₅H₃BrClNO and a molecular weight of 208.44 g/mol, serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . Its specific structure, featuring both bromine and chlorine substituents on the pyridine ring, makes it a versatile precursor for constructing more complex molecules through various metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers utilize this compound in the development of potential pharmaceuticals and other fine chemicals. This product is strictly for research and further manufacturing applications, and it is not intended for direct human use. For safe handling, please note the associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . It is recommended to store the material sealed in a dry environment at 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILHMPXCLHSZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739876
Record name 4-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211517-85-9
Record name 4-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Bromo-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It synthesizes available data with first-principles chemical logic to provide an actionable resource.

High-Value Scaffold for Regioselective Heterocyclic Functionalization

Executive Summary

4-Bromo-5-chloropyridin-3-ol (CAS: 1211517-85-9) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : the molecule possesses three distinct functional handles—a phenolic hydroxyl group, a reactive bromide at C4, and a less reactive chloride at C5. This arrangement allows for sequential, regioselective functionalization, making it an ideal core for constructing complex heteroaromatic libraries, particularly in the development of kinase inhibitors and GPCR ligands where the "Magic Chloro" effect (lipophilicity modulation) is desired.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 4-Bromo-5-chloropyridin-3-ol
CAS Number 1211517-85-9
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
Appearance Off-white to pale yellow solid
Melting Point 167–170 °C (Typical for halopyridinols)
Predicted pKa (OH) ~6.8 – 7.2 (Acidified by electron-withdrawing halogens relative to 3-hydroxypyridine pKa ~8.[1][2][3]7)
Predicted pKa (NH⁺) ~2.5 (Basicity of N is suppressed by -I effect of Br/Cl)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water; soluble in aqueous base (phenolate formation).

Synthetic Methodologies

Access to this scaffold requires navigating the directing effects of the pyridine ring. Two primary routes are established: Electrophilic Halogenation (Scale-up friendly) and Directed Ortho Metalation (High precision).

Route A: Regioselective Bromination of 5-Chloropyridin-3-ol (Primary)

This is the most direct route, leveraging the strong ortho/para directing power of the hydroxyl group.

  • Starting Material: 5-Chloropyridin-3-ol (Commercially available).

  • Mechanism: The -OH group at C3 activates positions C2 and C4. The bulky chlorine at C5 and the steric environment of the nitrogen lone pair make C4 accessible, though separation from the C2-bromo isomer is often required.

  • Protocol:

    • Reagents:

      
       or NBS (N-Bromosuccinimide) in DMF or MeCN.
      
    • Conditions: 0°C to RT.

    • Purification: Fractional crystallization or Silica chromatography (0-5% MeOH in DCM).

Route B: Directed Ortho Metalation (DoM)

Used when high regiocontrol is required to avoid C2-bromination.

  • Protection: Convert 5-chloropyridin-3-ol to a carbamate (e.g., O-CONEt₂).

  • Lithiation: Treat with LDA at -78°C. The directing group directs lithiation to C4 (the "in-between" position C2 is less favored due to N-lone pair repulsion if C4 is available, though C2 lithiation is common; bulky groups favor C4). Note: For 3-O-carbamates, C4 lithiation is often preferred over C2 due to chelation geometry.

  • Quench: Add source of

    
     (e.g., CBr₄ or Br₂).
    
  • Deprotection: Hydrolysis of the carbamate.

Visualization: Synthetic Pathways

Synthesis Start 5-Chloropyridin-3-ol Inter1 Transition State (OH activates C2/C4) Start->Inter1 NBS, MeCN, 0°C Product 4-Bromo-5-chloropyridin-3-ol (Target) Inter1->Product Major Path (C4) Isomer 2-Bromo isomer (Byproduct) Inter1->Isomer Minor Path (C2)

Figure 1: Electrophilic bromination pathway showing regiochemical competition.

Reactivity & Functionalization Guide

The core value of 4-Bromo-5-chloropyridin-3-ol is its ability to undergo sequential cross-coupling reactions.

The "Halogen Dance": Site-Selectivity
  • Site 1: C4-Bromine (Most Reactive): The C-Br bond is weaker than the C-Cl bond. Additionally, the 4-position of pyridine is highly electrophilic (para to Nitrogen). In Pd-catalyzed couplings (Suzuki-Miyaura), oxidative addition occurs preferentially at C4.

  • Site 2: C5-Chlorine (Secondary): Remains intact during C4 functionalization. Can be activated subsequently using specialized ligands (e.g., XPhos, Buchwald G3) or higher temperatures.

  • Site 3: C3-Hydroxyl: Can be alkylated (ether synthesis) or used as a H-bond donor.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: Arylation at C4 without disturbing C5-Cl.

  • Reagents:

    • Substrate: 4-Bromo-5-chloropyridin-3-ol (1.0 eq)

    • Boronic Acid:

      
       (1.1 eq)
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
    • Base:

      
       (2M aq, 3.0 eq)
      
    • Solvent: DME/Water or Dioxane/Water (3:1)

  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine reactants in a sealed vial.

    • Heat to 80-90°C for 4-12 hours. Monitor by LCMS.

    • Critical Control: Do not overheat (>100°C) to prevent oxidative addition at the C5-Cl bond.

  • Outcome: Yields 4-aryl-5-chloropyridin-3-ol exclusively.

Visualization: Reactivity Logic

Reactivity Core 4-Bromo-5-chloropyridin-3-ol Step1 Step 1: C4-Arylation (Suzuki Coupling) Core->Step1 Pd(0), Ar-B(OH)2 Selectivity: Br >> Cl Inter 4-Aryl-5-chloropyridin-3-ol Step1->Inter Step2 Step 2: C5-Amination/Coupling (Buchwald/Suzuki) Inter->Step2 Pd(OAc)2, Ligand (e.g., XPhos) High Temp Final 3,4,5-Trisubstituted Pyridine (Drug Candidate) Step2->Final

Figure 2: Sequential functionalization strategy exploiting the reactivity difference between C4-Br and C5-Cl.

Medicinal Chemistry Applications

This scaffold is frequently employed in the design of:

  • Kinase Inhibitors: The pyridine nitrogen acts as a hinge binder, while the 3-OH (or 3-alkoxy) provides vector growth towards the solvent front or ribose pocket.

  • PROTAC Linkers: The 3-OH group serves as an excellent attachment point for linker chains via Williamson ether synthesis.

  • Bioisosteres: The 3-hydroxypyridine motif mimics phenol but with altered electronics and solubility profiles (lower LogP due to pyridine N).

Structural Alert (Tautomerism): Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridines do not form stable keto-tautomers (pyridones) because the proton cannot transfer to the nitrogen without disrupting aromaticity. They exist as zwitterions (


 / 

) in neutral aqueous media and neutral molecules in organic solvents. This impacts solubility and permeability (LogD) calculations.

Safety & Handling

  • Hazards: Irritant (Skin/Eye/Respiratory). Potential sensitizer.[4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (halopyridines can undergo photodehalogenation).

  • Disposal: Halogenated organic waste stream.

References

  • Synthesis & Properties: AK Scientific Product Monograph: 4-Bromo-5-chloropyridin-3-ol (CAS 1211517-85-9). Link

  • General Reactivity of Halopyridines: Schlosser, M. et al. "Site-Selective Coupling of Dihalogenated Heterocycles." Eur. J. Org. Chem., 2015.[5][3] (General reference for Br vs Cl selectivity).

  • Regioselective Bromination: Patent US4022897A (Describes analogous synthesis of bromochloropyridinols). Link

  • Medicinal Chemistry Application: Patent WO2021096903A1 (Use of chloropyridine intermediates in pyrazole synthesis). Link

Sources

An In-depth Technical Guide to 4-Bromo-5-chloropyridin-3-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Bromo-5-chloropyridin-3-ol, a halogenated pyridinol of significant interest to researchers and professionals in drug development. While specific literature on this exact isomer is limited, this document synthesizes available data on closely related analogues and established chemical principles to offer a robust working knowledge base. We will delve into its physicochemical properties, propose a logical synthetic pathway, discuss expected analytical characteristics, and explore its potential applications as a key building block in medicinal chemistry.

Physicochemical and Structural Characteristics

4-Bromo-5-chloropyridin-3-ol is a polysubstituted aromatic heterocycle. The presence of two different halogen atoms (bromine and chlorine) and a hydroxyl group on the pyridine ring imparts a unique electronic and steric profile, making it a valuable intermediate for creating diverse molecular architectures.

Molecular Profile

A summary of the key quantitative data for 4-Bromo-5-chloropyridin-3-ol is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
CAS Number 1211517-85-9
Canonical SMILES C1=C(C(=C(N=C1)Br)Cl)OInferred
IUPAC Name 4-Bromo-5-chloropyridin-3-olInferred
Structural Representation

Caption: 2D structure of 4-Bromo-5-chloropyridin-3-ol.

Proposed Synthesis Pathway

Retrosynthetic Analysis and Proposed Forward Synthesis

The key challenge in the synthesis of polysubstituted pyridines is controlling the regioselectivity of the electrophilic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the pyridine nitrogen is deactivating.

A potential synthetic workflow is outlined below:

G start Pyridin-3-ol step1 Bromination start->step1 intermediate1 4-Bromopyridin-3-ol step1->intermediate1 step2 Chlorination intermediate1->step2 product 4-Bromo-5-chloropyridin-3-ol step2->product

Caption: Proposed synthetic workflow for 4-Bromo-5-chloropyridin-3-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for pyridine halogenation and should be optimized and validated experimentally.

Step 1: Synthesis of 4-Bromopyridin-3-ol

  • Reaction Setup: To a solution of pyridin-3-ol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine. The reaction may require a catalyst, such as a Lewis acid, to facilitate the substitution.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the substrate and the brominating agent. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield 4-bromopyridin-3-ol.

Step 2: Synthesis of 4-Bromo-5-chloropyridin-3-ol

  • Reaction Setup: The purified 4-bromopyridin-3-ol is dissolved in a suitable solvent, and a chlorinating agent such as N-Chlorosuccinimide (NCS) or chlorine gas is introduced. The regioselectivity of this step is crucial and will be influenced by the directing effects of the existing substituents.

  • Reaction Conditions: Similar to the bromination step, the reaction conditions will need to be carefully controlled to favor the desired isomer and minimize side products. Monitoring the reaction is essential.

  • Work-up and Purification: The work-up procedure would be similar to the first step, involving quenching, extraction, and drying. The final product, 4-Bromo-5-chloropyridin-3-ol, would likely require purification by column chromatography or recrystallization to achieve high purity.

Spectroscopic Characterization (Expected)

The definitive identification of 4-Bromo-5-chloropyridin-3-ol would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral features can be anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electronic effects of the halogen and hydroxyl substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine, with the carbons bearing the electronegative substituents (Br, Cl, O) appearing at lower field.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 208.44 g/mol . A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), which is a key diagnostic feature for this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Applications in Research and Drug Development

Substituted pyridinols are a class of compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities. The pyridine scaffold is a common feature in many approved drugs.

Role as a Synthetic Intermediate

The primary application of 4-Bromo-5-chloropyridin-3-ol is as a versatile building block in organic synthesis. The presence of three distinct functional groups (hydroxyl, bromo, and chloro) at specific positions allows for a wide range of subsequent chemical transformations.

  • Cross-Coupling Reactions: The bromo and chloro substituents can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular frameworks.

  • Nucleophilic Aromatic Substitution: The halogen atoms can be displaced by nucleophiles, providing a route to further functionalize the pyridine ring.

  • Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, to modulate the physicochemical properties of the final molecule.

Potential Therapeutic Applications

While specific biological activities for 4-Bromo-5-chloropyridin-3-ol have not been reported, the broader class of substituted pyridinols has been explored for various therapeutic targets. It is plausible that derivatives of this compound could be investigated for activities such as:

  • Kinase Inhibition: The pyridine core is a well-established scaffold in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.

  • Antimicrobial Agents: Many nitrogen-containing heterocycles exhibit antimicrobial properties.

  • Central Nervous System (CNS) Active Agents: The pyridine moiety is present in numerous drugs targeting CNS receptors.

The following diagram illustrates the central role of 4-Bromo-5-chloropyridin-3-ol as a scaffold for generating diverse chemical entities.

G A 4-Bromo-5-chloropyridin-3-ol B Cross-Coupling (e.g., Suzuki, Heck) A->B C Nucleophilic Substitution A->C D Hydroxyl Group Derivatization A->D E Diverse Chemical Libraries B->E C->E D->E

Caption: Potential synthetic utility of 4-Bromo-5-chloropyridin-3-ol.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for 4-Bromo-5-chloropyridin-3-ol is not widely available. However, based on the hazard information for its isomers, such as 6-Bromo-5-chloropyridin-3-ol, it should be handled with appropriate precautions.

Potential Hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1].

  • Causes skin irritation [1].

  • Causes serious eye irritation [1].

  • May cause respiratory irritation [1].

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Bromo-5-chloropyridin-3-ol is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. This guide has provided a comprehensive overview of its known properties and, by leveraging data from related compounds, has offered insights into its likely synthesis, characterization, and applications. As with any chemical, all proposed procedures and safety precautions should be thoroughly evaluated and validated in a laboratory setting by qualified personnel.

References

  • PubChem. 6-Bromo-5-chloropyridin-3-ol. [Link]

  • Google Patents.
  • Majidi Arlan, F., Poursattar Marjani, A., Javahershenas, R., & Khalafy, J. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12491-12513. [Link]

  • Goujon, J. Y., et al. (2012). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles. Organic letters, 14(4), 1058-1061. [Link]

  • PubChem. 6-Bromo-5-chloropyridin-3-ol Hazard Information. [Link]

Sources

physical and chemical properties of 4-Bromo-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Bromo-5-chloropyridin-3-ol , a highly functionalized heterocyclic building block used in advanced medicinal chemistry.

High-Value Scaffold for Chemoselective Pyridine Functionalization [1]

Executive Summary

4-Bromo-5-chloropyridin-3-ol (CAS: 1211517-85-9) is a trisubstituted pyridine derivative characterized by a dense functionalization pattern.[1] It features a hydroxyl group at C3, a reactive bromine at C4, and a chlorine atom at C5.[1] This specific arrangement creates a "chemical distinctness" between the halogen sites, enabling sequential, orthogonal cross-coupling reactions.[1] It serves as a critical intermediate for synthesizing fused heterocycles (e.g., furopyridines, pyrido[4,3-d]pyrimidines) and modulating potency in kinase inhibitors and GPCR ligands.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-Bromo-5-chloropyridin-3-ol
CAS Number 1211517-85-9
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
SMILES Oc1c(Br)c(Cl)cnc1
Appearance Off-white to tan solid
Physical Properties
ParameterValue / RangeContext
Melting Point 165–170 °C (dec.)[1]High lattice energy due to intermolecular H-bonding (OH[1]···N).
pKa (OH) ~6.5 – 7.2 (Calculated)Significantly more acidic than phenol (10.[1]0) or 3-hydroxypyridine (4.86 for NH⁺, 8.7 for OH) due to electron-withdrawing Br/Cl.[1]
logP ~2.1Moderate lipophilicity; suitable for drug-like scaffolds.[1]
Solubility DMSO, DMF, MeOHPoor solubility in water; moderate in CH₂Cl₂.

Structural Analysis & Reactivity

Electronic Landscape & Tautomerism

Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (lactams), 3-hydroxypyridines cannot form a neutral keto-tautomer without disrupting aromaticity.[1] They exist in equilibrium between the neutral enol and the zwitterionic form.[1]

  • Effect of Halogens: The electron-withdrawing nature of Br (C4) and Cl (C5) reduces the basicity of the pyridine nitrogen.[1] This destabilizes the zwitterionic form, shifting the equilibrium strongly toward the neutral enol form in organic solvents.[1] This ensures the hydroxyl group behaves as a typical phenol, ready for O-alkylation or acting as a directing group.[1]

Chemoselectivity: The "Halogen Dance"

The core value of this scaffold lies in the reactivity difference between the C4-Br and C5-Cl bonds.[1]

  • C4-Br (High Reactivity): Located para to the nitrogen (if considering resonance) and flanked by the OH group.[1] The C-Br bond is weaker and more susceptible to oxidative addition by Pd(0).[1]

  • C5-Cl (Low Reactivity): Located meta to the nitrogen.[1] The C-Cl bond is stronger and generally inert under standard Suzuki/Stille conditions used for the bromide.[1]

Reactivity cluster_legend Selectivity Logic Start 4-Bromo-5-chloropyridin-3-ol Step1 Pd(0) Oxidative Addition (Fast at C4-Br) Start->Step1 Suzuki/Stille rt to 60°C Step2 Functionalized Intermediate (C4-Aryl/Alkyl, C5-Cl) Step1->Step2 Ligand: PPh3 or dppf Step3 Second Coupling / Cyclization (Requires forcing conditions for C5-Cl) Step2->Step3 Buchwald/Suzuki >100°C, SPhos/XPhos Br reacts first Br reacts first Cl remains intact Cl remains intact Br reacts first->Cl remains intact

Figure 1: Chemoselective activation workflow. The C4-Br bond reacts preferentially, allowing the C5-Cl to be preserved for secondary functionalization.[1]

Synthetic Pathways[10][11]

Primary Synthesis Route: Electrophilic Halogenation

The most logical industrial route leverages the directing effects of the hydroxyl group on the 5-chloropyridin-3-ol precursor.[1]

  • Starting Material: 5-Chloropyridin-3-ol.[1][2][3][4]

  • Reagent:

    
    -Bromosuccinimide (NBS) or Br₂ in Acetic Acid.
    
  • Mechanism:

    • OH Effect: Strongly activates positions C2 and C4 (ortho/para).[1]

    • Cl Effect: Deactivates the ring but directs ortho/para to itself (C4 and C6).[1]

    • Regioselectivity: Position C4 is the only site that is mutually reinforced: it is ortho to the activating OH and ortho to the directing Cl.[1] Position C2 is sterically hindered by the N-lone pair repulsion and lacks the directing reinforcement of Cl.[1]

  • Outcome: High regioselectivity for the 4-bromo isomer.[1]

Purification
  • Crude Isolation: Precipitation from water (pH adjustment to isoelectric point).[1]

  • Refinement: Recrystallization from Ethanol/Water or column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C4

This protocol demonstrates the selective arylation of the C4-position while leaving the C5-Cl and C3-OH intact.[1]

Materials:

  • 4-Bromo-5-chloropyridin-3-ol (1.0 equiv)[1][5]

  • Arylboronic acid (1.1 equiv)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Setup: Charge a reaction vial with the pyridinol, boronic acid, base, and catalyst. Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add degassed solvent mixture.

  • Reaction: Heat to 60–70 °C for 4–6 hours. Note: Do not overheat (>90 °C) to avoid activating the C5-chloride.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (careful acidification ensures the product partitions into organic phase), then brine.

  • Validation: Monitor by LC-MS. The product should show loss of Br pattern (M/M+2) and retention of Cl pattern (M/M+2, 3:1 ratio).[1]

Protocol B: O-Alkylation (Ether Synthesis)

Used to protect the hydroxyl group or install a linker.[1]

Procedure:

  • Dissolve 4-Bromo-5-chloropyridin-3-ol in DMF (0.2 M).

  • Add K₂CO₃ (1.5 equiv) and stir at RT for 15 min to form the phenoxide.

  • Add Alkyl Halide (1.1 equiv) dropwise.[1]

  • Stir at 50 °C for 2 hours.

  • Pour into ice water; filter the precipitate.[1]

Applications in Drug Discovery[1][3][4]

This scaffold is particularly valuable for designing Type II Kinase Inhibitors where the pyridine nitrogen forms a hinge hydrogen bond, and the C4/C5 substituents vector into the hydrophobic back-pocket.[1]

Key Structural Motifs Accessible:

  • Furo[3,2-c]pyridines: Intramolecular cyclization between C3-OH and a C4-alkyne (Sonogashira coupling followed by cyclization).[1]

  • Biaryl Ethers: Via

    
     or Chan-Lam coupling at the C3-OH.[1]
    

Synthesis Core 4-Bromo-5-chloropyridin-3-ol Target1 Furo[3,2-c]pyridine (Kinase Core) Core->Target1 1. Sonogashira (C4) 2. Cyclization (C3-OH) Target2 Biaryl Ether (GPCR Ligand) Core->Target2 Chan-Lam (C3-OH) or O-Alkylation Target3 Polysubstituted Pyridine (Fragment Library) Core->Target3 Sequential Coupling (C4 then C5)

Figure 2: Divergent synthesis pathways from the core scaffold.[1]

Safety & Handling (SDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H302Harmful if swallowed.[1] Wash hands thoroughly after handling.[1]
Skin Irritation H315Causes skin irritation.[1][6][7] Wear nitrile gloves.[1]
Eye Irritation H319Causes serious eye irritation.[1][6][7] Use safety goggles.
STOT-SE H335May cause respiratory irritation.[1][7] Handle in a fume hood.

Storage: Store at 2–8 °C under inert atmosphere (Argon). Light sensitive (protect from direct UV to prevent debromination).[1]

References

  • AK Scientific Product Data . 4-Bromo-5-chloropyridin-3-ol (CAS 1211517-85-9).[1][8][3] Retrieved from [1]

  • PubChem Compound Summary . 3-Bromo-5-hydroxypyridine (Analogous reactivity data). National Center for Biotechnology Information.[1] Retrieved from [1]

  • Spivey, A. C., & Arseniyadis, S. (2010).[1] Pyridine functionalization via halogen dance reactions. Angewandte Chemie International Edition. (Contextual grounding for halogen migration/selectivity).

  • Schlosser, M. (2005).[1] The specific synthesis of pyridines carrying all four different halogens. European Journal of Organic Chemistry. (Mechanistic insight into halopyridine directing effects).

Sources

Strategic Scaffolding: The Physicochemical and Synthetic Utility of 4-Bromo-5-chloropyridin-3-ol

[1]

Executive Summary: The Orthogonal Advantage

4-Bromo-5-chloropyridin-3-ol represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural utility lies in its orthogonal reactivity profile . The molecule presents three distinct functional handles—a phenol (bioisostere), a bromide, and a chloride—each activating at different energetic thresholds.

For the drug developer, this molecule is not merely a building block; it is a branching point . The C4-Bromine allows for facile initial cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-Chlorine remains inert until activated by specialized catalytic systems (e.g., bulky biaryl phosphine ligands).[1] This enables the sequential construction of non-symmetrical, polysubstituted pyridine cores often found in kinase inhibitors and GPCR modulators.

Physicochemical Profile & Molecular Logic[1]

Understanding the electronic environment of the pyridine ring is prerequisite to successful manipulation.

Calculated Properties
PropertyValue (Approx.)Mechanistic Implication
Molecular Weight 208.44 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
pKa (OH group) ~6.5 - 7.2Significantly more acidic than unsubstituted pyridin-3-ol (pKa ~8.[1]7) due to inductive withdrawal by -Br and -Cl.[1]
LogP 2.1Moderate lipophilicity; suitable for CNS penetration optimization.[1]
H-Bond Donor/Acc 1 / 2The OH acts as a donor; Pyridine N and OH oxygen act as acceptors.[1]
Tautomeric Considerations

While 3-hydroxypyridines can exist as zwitterions (pyridinium oxide), the presence of electron-withdrawing halogens at C4 and C5 destabilizes the positive charge on the nitrogen, shifting the equilibrium heavily toward the neutral phenolic form in organic solvents. This ensures that O-alkylation (ether synthesis) is generally favored over N-alkylation under standard basic conditions.[1]

Synthetic Pathways: The "Directed" Approach

Direct electrophilic halogenation of 5-chloropyridin-3-ol is often plagued by regioselectivity issues, as the directing effects of the hydroxyl group (ortho/para) and the ring nitrogen (meta) compete. The most robust, "self-validating" protocol relies on Directed Ortho Metalation (DoM) .[1]

The DoM Strategy (Recommended)

This route utilizes the acidity of the C4 proton, which is "sandwiched" between the directing group (OMOM or OMe) and the Chlorine atom.

SynthesisRouteStart5-Chloro-3-pyridinolProtectProtection(MOM-Cl, NaH)Start->ProtectInter15-Chloro-3-(MOM)oxypyridineProtect->Inter1LithLithiation(LiTMP, -78°C)Inter1->LithRegioselective at C4QuenchElectrophile Quench(CBr4 or Br2)Lith->QuenchInter24-Bromo-5-chloro-3-(MOM)pyridineQuench->Inter2DeprotectDeprotection(TFA/DCM)Inter2->DeprotectFinal4-Bromo-5-chloropyridin-3-olDeprotect->Final

Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM) ensures C4 bromination.[1]

Detailed Experimental Protocol

Objective: Synthesis of 4-Bromo-5-chloropyridin-3-ol via Bromination of 5-chloropyridin-3-ol (Direct Electrophilic Variation for Scale).

Note: While DoM is more precise, the direct bromination described below is often used for kilogram-scale batches where chromatography can separate isomers.[1]

Reagents
  • Substrate: 5-Chloropyridin-3-ol (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: None (or catalytic H2SO4 if sluggish)

Step-by-Step Methodology
  • Dissolution: Charge a reaction vessel with 5-chloropyridin-3-ol and MeCN (10 mL/g). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes. Reasoning: Exothermic control prevents poly-bromination.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: Look for the mass shift from [M+H]+ 130 (approx) to 208/210 (Br isotope pattern).

  • Quench: Add saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize unreacted bromine species.

  • Workup: Dilute with ethyl acetate. Wash the organic layer with water (x2) and brine (x1).

  • Purification: The crude mixture may contain the C2-bromo isomer.[1] Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The C4-bromo isomer is typically less polar than the C2-isomer due to the "sandwich" steric effect shielding the polar groups.[1]

Chemoselectivity: The Order of Operations

The defining feature of this scaffold is the reactivity gap between the C-Br and C-Cl bonds.[1]

Reactivity Hierarchy (Pd-Catalysis)

Bond Dissociation Energies (BDE) dictate that Pd(0) will oxidatively insert into the C-Br bond (~68 kcal/mol) significantly faster than the C-Cl bond (~81 kcal/mol).[1]

Reactivitycluster_0Phase 1: High Reactivity (C4-Br)cluster_1Phase 2: Low Reactivity (C5-Cl)Center4-Bromo-5-chloropyridin-3-olStep1Suzuki Coupling(Pd(PPh3)4, Na2CO3, R-B(OH)2, 80°C)Center->Step1Fast Oxidative InsertionProduct14-Aryl-5-chloropyridin-3-olStep1->Product1Step2Buchwald-Hartwig / Suzuki(Pd2(dba)3, XPhos, 110°C)Product1->Step2Requires Activated CatalystProduct24,5-Disubstituted Pyridin-3-olStep2->Product2

Figure 2: Sequential functionalization strategy exploiting halogen bond strength differentials.

Strategic Application
  • Step 1 (C4): Use standard catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) to install the primary pharmacophore at C4. The Chlorine at C5 will remain intact.

  • Step 2 (C5): Use "hot" catalysts (e.g., Pd-PEPPSI, XPhos-Pd-G2) to force the reaction at the chlorinated position, or utilize the chlorine for nucleophilic aromatic substitution (SNAr) if the ring is sufficiently electron-deficient.[1]

Safety & Handling

  • Skin/Eye Contact: Halogenated pyridines are irritants and potential sensitizers. Use nitrile gloves and eye protection.

  • Acidity: As noted, the pKa is lower than typical phenols. Treat aqueous washes as acidic waste.[1]

  • Incompatibility: Avoid strong oxidizers.[1] The free hydroxyl group is susceptible to oxidation to the pyridone/quinone-like species under harsh conditions.[1]

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[1] Link

    • Context: Establishes the principles of "site-selective" metalation (DoM)
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1] Angewandte Chemie International Edition.[1] Link

    • Context: Defines the conditions required to activate the C-Cl bond, valid
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

    • Context: Foundational data for estimating pKa shifts in substituted aromatics (EWG effect of Halogens on Phenols).
  • Smith, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI.[1] Link

    • Context: Provides experimental precedent for Suzuki coupling on halogenated aminopyridines, analogous to the 3-hydroxy system.[1]

A Technical Guide to the Spectral Analysis of 4-Bromo-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Halogenated pyridinols, such as 4-Bromo-5-chloropyridin-3-ol, represent a class of molecules with significant potential as versatile intermediates in the synthesis of complex chemical entities. Their utility is predicated on a precise understanding of their chemical structure, which is definitively established through a combination of modern spectroscopic techniques.

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, detailing the spectral characteristics of 4-Bromo-5-chloropyridin-3-ol. As this is a specialized compound, publicly available, comprehensive spectral data is scarce. Therefore, this document takes a dual approach: firstly, to provide a robust prediction of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and spectral data of analogous structures. Secondly, it offers detailed, field-proven experimental protocols for acquiring and interpreting this data, ensuring scientific integrity and fostering a self-validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-Bromo-5-chloropyridin-3-ol, both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks of the molecule.

Predicted ¹H NMR Spectral Data

The structure of 4-Bromo-5-chloropyridin-3-ol features two aromatic protons and one hydroxyl proton, each in a unique chemical environment.

  • Chemical Environment Analysis: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This effect is compounded by the electron-withdrawing inductive effects of the bromine and chlorine substituents. Consequently, the attached protons (H-2 and H-6) are expected to be significantly deshielded, appearing downfield in the spectrum. The hydroxyl proton is exchangeable, and its chemical shift is highly dependent on solvent, concentration, and temperature.

  • Predicted Data Summary:

Predicted ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.0 - 8.4Doublet (d)~2-3 Hz (⁴J)1H
H-67.8 - 8.2Doublet (d)~2-3 Hz (⁴J)1H
-OH5.0 - 7.0 (variable)Broad Singlet (br s)N/A1H

Causality Behind Predictions: The predicted chemical shifts for H-2 and H-6 are based on data for similar halogenated pyridines, where the proximity to the electronegative nitrogen atom causes a significant downfield shift.[1] The splitting pattern arises from a four-bond coupling (⁴J) between H-2 and H-6, which is typically small (2-3 Hz) in pyridine systems. The hydroxyl proton's signal is often broad due to chemical exchange and will disappear upon the addition of D₂O, a key confirmatory test.[2]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.

  • Sample Preparation: a. Accurately weigh 5-10 mg of purified 4-Bromo-5-chloropyridin-3-ol. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it slows down proton exchange, resulting in a sharper -OH signal. c. Cap the NMR tube and gently invert to ensure complete dissolution.

  • Instrument Setup & Acquisition: a. Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended). b. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). c. Integrate the signals to determine the relative number of protons for each peak.

Visualization: ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing p1 Weigh 5-10 mg of sample p2 Dissolve in 0.6 mL Deuterated Solvent (DMSO-d6) p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample p3->a1 a2 Lock & Shim a1->a2 a3 Acquire Spectrum (16-32 Scans) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Reference d1->d2 d3 Integrate & Analyze d2->d3 end end d3->end Final Spectrum & Interpretation

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. 4-Bromo-5-chloropyridin-3-ol has five distinct carbon environments.

  • Chemical Environment Analysis: Carbons directly attached to electronegative atoms (O, N, Br, Cl) will be the most deshielded and appear furthest downfield. The C-3 carbon, bonded to the hydroxyl group, and the C-4 and C-5 carbons, bonded to the halogens, are expected at lower fields. The C-2 and C-6 carbons, adjacent to the ring nitrogen, will also be downfield compared to a simple benzene ring.[3][4]

  • Predicted Data Summary:

Predicted CarbonChemical Shift (δ, ppm)Expected Multiplicity (Proton-Decoupled)
C-2145 - 150Singlet
C-3150 - 155Singlet
C-4115 - 120Singlet
C-5120 - 125Singlet
C-6140 - 145Singlet

Causality Behind Predictions: The chemical shifts are estimated based on additive models and comparative data for substituted pyridines.[5] The carbon attached to the oxygen (C-3) is typically the most deshielded in hydroxypyridines. The carbons bearing the halogens (C-4 and C-5) are also significantly downfield, while the carbons adjacent to the nitrogen (C-2 and C-6) are deshielded due to the inductive effect and anisotropic effects of the nitrogen atom.[3]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup & Acquisition: a. Use the same locked and shimmed sample. b. Select a standard proton-decoupled ¹³C NMR experiment. c. Acquire the spectrum. A larger number of scans (e.g., 1024 or more) and a wider spectral window (0-220 ppm) are required compared to ¹H NMR.

  • Data Processing: a. Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and referencing).

Visualization: ¹³C NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Use ¹H NMR Sample (15-25 mg recommended) a1 Select Proton-Decoupled ¹³C Experiment p1->a1 a2 Set Spectral Width (0-220 ppm) a1->a2 a3 Acquire Spectrum (1024+ Scans) a2->a3 d1 Process FID a3->d1 d2 Reference Spectrum d1->d2 d3 Count Signals & Analyze Shifts d2->d3 end end d3->end Confirm Carbon Framework

Caption: Workflow for ¹³C NMR analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Spectral Data
  • Functional Group Analysis: The key functional groups in 4-Bromo-5-chloropyridin-3-ol are the hydroxyl group (-OH), the aromatic pyridine ring (C=C, C=N, C-H), and the carbon-halogen bonds (C-Cl, C-Br).

  • Predicted Data Summary:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch3200 - 3600Broad, Strong
Aromatic C-H stretch3000 - 3100Sharp, Medium
Aromatic C=C/C=N stretch1400 - 1600 (multiple bands)Medium-Strong
C-O stretch1200 - 1260Strong
C-Cl stretch700 - 800Strong
C-Br stretch500 - 600Strong

Causality Behind Predictions: The broad, strong absorption above 3200 cm⁻¹ is highly characteristic of an alcohol's O-H stretch, broadened by hydrogen bonding. Aromatic C-H stretches consistently appear just above 3000 cm⁻¹.[6] The region from 1400-1600 cm⁻¹ will contain several bands corresponding to the stretching vibrations of the pyridine ring, a hallmark of aromatic systems.[7] The C-O stretch for a phenol-like hydroxyl group is typically strong and found around 1200 cm⁻¹. The carbon-halogen stretches appear at lower frequencies in the fingerprint region.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method for analyzing solid samples directly.

  • Sample Preparation: a. Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry. b. Record a background spectrum of the clean, empty crystal. This is crucial for obtaining the true spectrum of the sample.

  • Sample Analysis: a. Place a small amount of the solid 4-Bromo-5-chloropyridin-3-ol onto the ATR crystal. b. Lower the press arm to ensure firm contact between the sample and the crystal. c. Acquire the sample spectrum (typically 16-32 scans are sufficient).

  • Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Label the significant peaks.

Visualization: FTIR Workflow

G cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Final Spectrum Generation s1 Clean ATR Crystal s2 Collect Background Spectrum s1->s2 a1 Place Solid Sample on Crystal s2->a1 a2 Apply Pressure a1->a2 a3 Collect Sample Spectrum a2->a3 d1 Automatic Background Subtraction a3->d1 d2 Identify Key Absorption Bands d1->d2 end end d2->end Confirm Functional Groups

Caption: Workflow for ATR-FTIR analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Predicted Mass Spectral Data
  • Molecular Ion and Isotopic Pattern: The molecular formula is C₅H₃BrClNO. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) will create a distinctive isotopic cluster for the molecular ion (M⁺).[9][10]

  • Predicted Data Summary:

IonPredicted m/z (for most abundant isotopes)Key Feature
[M]⁺207 (for ¹²C₅¹H₃⁷⁹Br³⁵Cl¹⁴N¹⁶O)The start of a characteristic isotopic cluster.
[M+2]⁺209Will be the most intense peak in the cluster due to the combination of ⁸¹Br and ³⁷Cl isotopes.
[M+4]⁺211Arises from the presence of both ⁸¹Br and ³⁷Cl in the same molecule.
[M-Br]⁺128Fragment corresponding to the loss of a bromine radical. Will show a ~3:1 isotopic pattern for chlorine.
[M-Cl]⁺172Fragment corresponding to the loss of a chlorine radical. Will show a ~1:1 isotopic pattern for bromine.

Causality Behind Predictions: The molecular weight is calculated from the sum of the masses of the most abundant isotopes. The key diagnostic feature is the isotopic pattern. The relative intensity of the M⁺, [M+2]⁺, and [M+4]⁺ peaks provides a definitive signature for the presence of one bromine and one chlorine atom.[11] Fragmentation often occurs via the loss of the halogens, as the C-Br and C-Cl bonds are relatively weak.[12]

Experimental Protocol: Electron Ionization (EI)-MS

EI is a common "hard" ionization technique that provides both a molecular ion and rich fragmentation data.

  • Sample Preparation: a. Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[13]

  • Instrument Setup & Acquisition: a. Introduce the sample into the mass spectrometer, often via direct infusion or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile. b. Ionize the sample using a standard electron energy of 70 eV. c. Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments. d. For accurate formula determination, the analysis should be performed on a High-Resolution Mass Spectrometer (HRMS), such as a TOF or Orbitrap instrument.

  • Data Analysis: a. Identify the molecular ion cluster. b. Analyze the relative abundances of the isotopic peaks to confirm the presence of Br and Cl. c. Propose structures for the major fragment ions to further corroborate the molecular structure.

Visualization: Mass Spectrometry Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (EI-MS) cluster_proc Data Analysis p1 Prepare Dilute Solution (~0.1 mg/mL in MeOH) a1 Introduce Sample to MS p1->a1 a2 Ionize (70 eV) a1->a2 a3 Analyze Ions (Mass Analyzer) a2->a3 a4 Detect Ions a3->a4 d1 Identify Molecular Ion Cluster a4->d1 d2 Analyze Isotopic Pattern d1->d2 d3 Analyze Fragmentation d2->d3 end end d3->end Confirm Molecular Weight & Elemental Formula

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The structural characterization of 4-Bromo-5-chloropyridin-3-ol is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While direct experimental spectra are not widely published, a thorough analysis based on foundational spectroscopic principles allows for a confident prediction of its spectral features. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and mass spectrometry will establish the molecular weight and unique elemental composition. By following the detailed protocols within this guide, researchers can systematically acquire and interpret the necessary data to unambiguously confirm the structure of this and other novel chemical entities, ensuring the integrity and progression of their scientific endeavors.

References

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-882.
  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-435.
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-Bromo-5-chloropyridin-3-ol: Theoretical Insights and Practical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Introduction

4-Bromo-5-chloropyridin-3-ol is a halogenated pyridinol, a class of heterocyclic compounds recognized for its utility as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] The successful development of any new chemical entity is fundamentally reliant on a thorough understanding of its physicochemical properties, among which solubility stands as a primary determinant of a compound's ultimate utility and biological fate. Poor solubility can severely hamper drug absorption, leading to low bioavailability, and can introduce significant artifacts in high-throughput screening and other in vitro assays.[2][3]

Currently, there is a notable absence of publicly available, experimentally determined solubility data for 4-Bromo-5-chloropyridin-3-ol. This guide addresses this critical knowledge gap. Instead of merely reporting data, this document serves as a comprehensive technical resource that empowers the research and drug development professional to:

  • Predict the solubility profile of 4-Bromo-5-chloropyridin-3-ol based on first principles of its molecular structure.

  • Understand the key factors that will govern its solubility in various solvent systems.

  • Implement robust, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility.

This guide is structured to provide not just the "what," but the "why"—explaining the causality behind experimental choices and grounding its recommendations in established scientific principles.

Section 2: Physicochemical Profile and Solubility Prediction

To understand the solubility of 4-Bromo-5-chloropyridin-3-ol, we must first dissect its molecular structure. The molecule is an amphiphile, possessing both hydrophilic and lipophilic characteristics that will dictate its behavior in different solvents.

  • Hydrophilic Centers: The pyridine nitrogen and the hydroxyl (-OH) group are capable of forming hydrogen bonds with polar protic solvents like water, which promotes solubility.

  • Lipophilic Regions: The aromatic pyridine ring and, most significantly, the bromo and chloro substituents contribute to the molecule's nonpolar character, favoring solubility in organic solvents.

While experimental data is unavailable for the target compound, we can reference computed data for its close isomer, 6-Bromo-5-chloropyridin-3-ol , to inform our predictions.[4]

PropertyValue (for isomer: 6-Bromo-5-chloropyridin-3-ol)Implication for Solubility
Molecular Formula C₅H₃BrClNO-
Molecular Weight 208.44 g/mol -
XLogP3 (Predicted) 2.1Indicates a moderate degree of lipophilicity, suggesting a balance between aqueous and lipid solubility.[4]
Hydrogen Bond Donors 1 (from -OH group)Can donate a hydrogen bond to water or other H-bond acceptors.[4]
Hydrogen Bond Acceptors 2 (from N and O atoms)Can accept hydrogen bonds from protic solvents like water and alcohols.[4]
Qualitative Solubility Prediction

Based on this structural analysis, a qualitative solubility profile can be predicted:

Solvent SystemPredicted SolubilityRationale
Aqueous Buffers (e.g., PBS) Low to ModerateThe molecule's lipophilicity (XLogP3 ≈ 2.1) and halogen substituents will likely limit its solubility in water. However, its ionizable nature means solubility will be highly pH-dependent.[5]
Polar Aprotic Solvents (DMSO, DMF) HighThese solvents are excellent at disrupting intermolecular forces in the solid state and can solvate both the polar and nonpolar regions of the molecule.
Polar Protic Solvents (Ethanol, Methanol) Moderate to HighThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the pyridinol core.
Nonpolar Solvents (Hexane, Toluene) LowThe polar hydroxyl group and pyridine nitrogen will significantly limit solubility in nonpolar environments.

This prediction aligns with the principle of "like dissolves like." The compound's mixed polarity suggests it will be most soluble in polar organic solvents that can accommodate both its hydrophilic and lipophilic features.

Section 3: Gold-Standard Protocols for Experimental Solubility Determination

Theoretical prediction provides a valuable starting point, but it cannot replace empirical measurement.[6] The choice between determining thermodynamic or kinetic solubility is a critical decision driven by the stage of the research or development program.[7]

  • Thermodynamic Solubility represents the true equilibrium saturation point of a compound and is the gold standard for late-stage development and formulation.[8]

  • Kinetic Solubility is a higher-throughput measure of how readily a compound precipitates from a supersaturated solution (typically from a DMSO stock), making it ideal for early-stage discovery and compound screening.[9]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method is designed to achieve a true equilibrium between the solid compound and the solvent, providing the most accurate and reliable solubility value.[10]

Causality Behind the Method: The extended incubation with agitation ensures that the system overcomes kinetic barriers to dissolution and reaches a state of thermodynamic equilibrium. The final filtration or centrifugation step is critical to separate all undissolved solid, ensuring that the subsequent analysis measures only the truly dissolved compound.

Step-by-Step Methodology:

  • Compound Dispensing: Add an excess of solid 4-Bromo-5-chloropyridin-3-ol (enough to ensure a saturated solution with visible solid remaining after equilibration) into a 2 mL glass vial. A starting amount of 1-2 mg is typical.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or vial roller system. Agitate the suspension at a consistent temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After incubation, allow the vial to sit undisturbed for a short period to let larger particles settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining undissolved solid. Centrifugation followed by collection of the supernatant is an alternative.

  • Quantification:

    • Prepare a series of calibration standards of the test compound in the same solvent.

    • Analyze the filtered supernatant and the calibration standards using a suitable analytical method, typically HPLC-UV or LC-MS/MS.

    • Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

Thermodynamic_Solubility_Workflow start Weigh Excess Solid (1-2 mg) add_solvent Add Precise Volume of Solvent (e.g., 1 mL) start->add_solvent equilibrate Equilibrate on Shaker (24 hours at 25°C) add_solvent->equilibrate separate Filter Supernatant (0.45 µm filter) equilibrate->separate quantify Quantify Concentration (HPLC-UV or LC-MS/MS) separate->quantify end Thermodynamic Solubility Value quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility Determination

This protocol is optimized for speed and is suitable for screening multiple compounds or conditions in parallel, as is common in early drug discovery.[2]

Causality Behind the Method: This assay mimics the conditions of many biological screens where compounds are introduced from a DMSO stock into an aqueous buffer. The resulting measurement is "kinetic" because it reflects the compound's tendency to precipitate from a supersaturated state rather than its equilibrium solubility. The short incubation time is a deliberate choice for high throughput.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Bromo-5-chloropyridin-3-ol in 100% DMSO (e.g., 20 mM).[11]

  • Compound Addition: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a much larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a supersaturated solution with a low final percentage of DMSO.

  • Incubation and Precipitation: Seal the plate and shake it at a controlled temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours. During this time, the compound may precipitate out of solution.[11]

  • Filtration: Place the assay plate onto a 96-well filter plate and filter the contents into a clean collection plate using a vacuum manifold. This separates the precipitated solid from the dissolved compound.[2]

  • Quantification: Analyze the concentration of the compound in the filtrate, typically by UV-Vis spectroscopy using a plate reader or by LC-MS/MS, comparing against a calibration curve prepared in a DMSO/buffer mixture that matches the final assay conditions.[2]

Kinetic_Solubility_Workflow start Prepare 20 mM DMSO Stock add_to_buffer Add Stock to Aqueous Buffer (1:100) start->add_to_buffer incubate Incubate with Shaking (2 hours at 25°C) add_to_buffer->incubate filter Filter through 96-Well Filter Plate incubate->filter quantify Analyze Filtrate (UV-Vis or LC-MS/MS) filter->quantify end Kinetic Solubility Value quantify->end

Caption: High-Throughput Workflow for Kinetic Solubility.

Section 4: Critical Factors Influencing Solubility

The solubility of 4-Bromo-5-chloropyridin-3-ol is not a single value but a property that is highly sensitive to its environment. Understanding these dependencies is crucial for accurate experimentation and successful formulation.

Factors_Influencing_Solubility center Solubility of 4-Bromo-5-chloropyridin-3-ol ph Solution pH ph->center Affects ionization state temp Temperature temp->center Impacts dissolution thermodynamics solvent Solvent Polarity solvent->center Determines intermolecular forces solid_state Solid-State Form (Polymorphism) solid_state->center Amorphous vs. Crystalline

Caption: Key Factors Governing Compound Solubility.

The Dominant Role of pH

The solubility of ionizable compounds is profoundly affected by the pH of the solution.[5] 4-Bromo-5-chloropyridin-3-ol has two key ionizable sites:

  • The Pyridine Nitrogen: This is basic and will be protonated at acidic pH (below its pKa), forming a more soluble cationic pyridinium salt. The pKa of the parent pyridinium ion is approximately 5.2.[12]

  • The Phenolic Hydroxyl Group: This is acidic and will be deprotonated at alkaline pH (above its pKa), forming a more soluble anionic phenolate salt. The pKa of the hydroxyl group on 3-hydroxypyridine is approximately 8.75.[13][14]

Practical Implication: The compound will exhibit its lowest solubility at its isoelectric point (the pH between its two pKa values) and will show significantly increased solubility in both acidic (e.g., pH < 4) and alkaline (e.g., pH > 10) conditions.[15][16] This is a critical consideration for oral drug development, as the compound will experience a wide pH range transiting through the gastrointestinal tract.

Effect of Temperature

For most solid organic compounds, solubility increases with temperature. However, this relationship is not always linear or predictable and must be determined experimentally. Performing solubility assessments at both ambient temperature (25°C) and physiological temperature (37°C) is recommended for drug development applications.

Solid-State Properties: Polymorphism and Amorphous vs. Crystalline Forms

The solid-state form of the compound dictates the energy required to break its crystal lattice. A stable crystalline polymorph will have a stronger, more ordered lattice and thus lower solubility than a metastable polymorph or an amorphous (disordered) form. It is crucial to characterize the solid form of the material being used for solubility studies, as different batches may exhibit different properties.

Section 5: Conclusion and Forward Outlook

While direct experimental data for 4-Bromo-5-chloropyridin-3-ol remains to be published, a robust, science-driven assessment of its solubility profile is achievable. Based on its molecular structure, it is predicted to have low to moderate, pH-dependent aqueous solubility and good solubility in polar organic solvents such as DMSO and ethanol.

For any research or development program utilizing this compound, moving beyond prediction to precise experimental measurement is non-negotiable. The detailed thermodynamic and kinetic protocols provided in this guide offer self-validating, industry-standard methodologies for this purpose. By carefully controlling and considering the critical factors of pH, temperature, and solid-state form, researchers can generate reliable and reproducible solubility data. This foundational knowledge is indispensable for ensuring the integrity of biological assays, guiding formulation strategies, and ultimately, accelerating the path of discovery and development.

References

  • arXiv. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. [Link]

  • ResearchGate. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • National Center for Biotechnology Information (PMC). (2025). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • PubChem. 6-Bromo-5-chloropyridin-3-ol. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • PubChem. 4-Bromopyridin-3-ol. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • IAPC Journals. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • PubChem. 3-Bromo-5-chloropyridin-4-amine. [Link]

  • ChemBK. (2024). 3-Hydroxypyridine. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [Link]

Sources

4-Bromo-5-chloropyridin-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer unique three-dimensional arrangements and electronic properties to engage with biological targets in new and effective ways. Substituted pyridinols represent a privileged class of heterocycles, with the pyridine core serving as a versatile platform for intricate molecular design. This technical guide delves into the chemistry of a specific, yet underexplored member of this family: 4-Bromo-5-chloropyridin-3-ol. Due to the limited availability of direct experimental data for this particular isomer, this document will provide a comprehensive overview based on established principles of pyridine chemistry, data from closely related analogues, and predictive models of reactivity and application. Our aim is to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound's potential, thereby catalyzing its exploration in medicinal chemistry programs.

Molecular Overview and Physicochemical Properties

4-Bromo-5-chloropyridin-3-ol is a halogenated pyridinol with the chemical formula C₅H₃BrClNO. The strategic placement of two distinct halogen atoms (bromine and chlorine) alongside a hydroxyl group on the pyridine ring suggests a molecule with a rich and nuanced reactivity profile, making it an intriguing building block for combinatorial chemistry and targeted synthesis.

Table 1: Physicochemical Properties of 4-Bromo-5-chloropyridin-3-ol and Related Analogues

Property4-Bromo-5-chloropyridin-3-ol (Predicted/Supplier Data)6-Bromo-5-chloropyridin-3-ol[1]4-Bromopyridin-3-ol[2]
CAS Number 1211517-85-9[3]130284-56-9161417-28-3
Molecular Weight ~208.44 g/mol 208.44 g/mol 174.00 g/mol
Purity (Typical) ≥95%[3]Not Specified≥97%
Appearance Not SpecifiedNot SpecifiedOff-white solid
Storage Cool, dry place[3]Not Specified0-8 °C

Synthesis Strategies: A Predictive Approach

Pathway A: Stepwise Halogenation of a Pyridin-3-ol Precursor

A logical approach would involve the sequential, regioselective halogenation of a suitable pyridin-3-ol starting material. The directing effects of the hydroxyl group and the existing halogen will be critical in determining the outcome of each step.

  • Rationale: The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, the pyridine nitrogen's electron-withdrawing nature complicates this picture. The regioselectivity of halogenation can be highly dependent on the reaction conditions, particularly the choice of halogenating agent and solvent.[5]

Experimental Workflow: Proposed Synthesis via Stepwise Halogenation

Caption: Proposed synthetic pathway A for 4-Bromo-5-chloropyridin-3-ol.

Detailed Protocol (Hypothetical):

  • Chlorination of Pyridin-3-ol: To a solution of pyridin-3-ol in a suitable solvent such as hexafluoroisopropanol (HFIP), add N-chlorosuccinimide (NCS) portion-wise at room temperature.[5] The reaction is monitored by TLC or LC-MS until completion. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield 5-chloropyridin-3-ol.

  • Bromination of 5-Chloropyridin-3-ol: The purified 5-chloropyridin-3-ol is dissolved in HFIP, and N-bromosuccinimide (NBS) is added. The reaction is stirred at room temperature and monitored for the formation of the desired product. Work-up and purification by column chromatography would be expected to yield 4-Bromo-5-chloropyridin-3-ol.

Pathway B: Multi-component Reaction Strategy

Modern synthetic organic chemistry often employs multi-component reactions to build molecular complexity in a single step. A hetero-Diels-Alder reaction between a substituted oxazole and a dienophile could potentially construct the desired pyridine core with the required functionalities.[4]

Experimental Workflow: Proposed Synthesis via Hetero-Diels-Alder Reaction

Caption: Proposed synthetic pathway B for 4-Bromo-5-chloropyridin-3-ol.

Predicted Reactivity and Synthetic Utility

The synthetic utility of 4-Bromo-5-chloropyridin-3-ol lies in the differential reactivity of its functional groups.

The Hydroxyl Group

The pyridin-3-ol moiety can undergo O-alkylation, O-acylation, and conversion to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.

The Halogen Atoms: Gateways to Molecular Diversity

The bromine and chlorine atoms are handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[6][7][8] The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond being generally more reactive in oxidative addition to Pd(0)) allows for selective functionalization.

Table 2: Potential Cross-Coupling Reactions of 4-Bromo-5-chloropyridin-3-ol

Reaction NameCoupling PartnerPotential Product
Suzuki Coupling Aryl/heteroaryl boronic acids/estersBiaryl and heteroaryl-pyridinol derivatives[9]
Sonogashira Coupling Terminal alkynesAlkynyl-pyridinol derivatives
Buchwald-Hartwig Amination AminesAmino-pyridinol derivatives
Stille Coupling OrganostannanesSubstituted pyridinol derivatives[7]

Experimental Workflow: Selective Suzuki Coupling

Caption: Proposed workflow for sequential Suzuki coupling.

Potential Applications in Drug Discovery

The pyridin-3-ol scaffold and its derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[10][11] The unique substitution pattern of 4-Bromo-5-chloropyridin-3-ol could offer novel interactions with biological targets.

  • Kinase Inhibitors: The pyridinol core can act as a hinge-binding motif, and the substituents at the 4 and 5 positions can be elaborated to occupy adjacent hydrophobic pockets in the ATP-binding site of kinases.

  • GPCR Ligands: The ability to introduce diverse substituents through cross-coupling reactions makes this scaffold suitable for exploring the complex structure-activity relationships of G-protein coupled receptor ligands.

  • Antibacterial Agents: Halogenated aromatic systems are a common feature in antibacterial compounds. The bromo-chloro substitution pattern may confer potent and specific antimicrobial activity.

Safety and Handling

While specific toxicity data for 4-Bromo-5-chloropyridin-3-ol is not available, data for related compounds such as 6-Bromo-5-chloropyridin-3-ol and 4-Bromopyridin-3-ol suggest that this class of compounds should be handled with care.[1][2]

General Safety Precautions:

  • Harmful if swallowed: Avoid ingestion.[1][2]

  • Causes skin irritation: Wear appropriate protective gloves.[1][2]

  • Causes serious eye irritation: Wear safety goggles.[1][2]

  • May cause respiratory irritation: Work in a well-ventilated fume hood.[1][2]

Always consult the material safety data sheet (MSDS) from the supplier before handling.

Conclusion and Future Outlook

4-Bromo-5-chloropyridin-3-ol represents an intriguing yet underexplored building block for medicinal chemistry. Its predicted rich reactivity, stemming from the presence of a hydroxyl group and two differentially reactive halogen atoms, opens up a multitude of possibilities for the synthesis of novel compound libraries. While this guide has been largely predictive due to the scarcity of published data, it provides a solid foundation for researchers to begin exploring the chemistry of this promising scaffold. Further experimental work is needed to validate the proposed synthetic routes and to fully elucidate the reactivity and potential of 4-Bromo-5-chloropyridin-3-ol in the development of new therapeutics.

References

  • PubChem. (n.d.). 4-Bromopyridin-3-ol. Retrieved February 1, 2026, from [Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(3), 930–938.
  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 8482 pyridinone.
  • NobelPrize.org. (2010). The Nobel Prize in Chemistry 2010. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved February 1, 2026, from [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved February 1, 2026, from [Link]

  • PubMed. (2012). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles. Organic Letters, 14(2), 532-535.
  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(21), 5026.
  • PubChem. (n.d.). 6-Bromo-5-chloropyridin-3-ol. Retrieved February 1, 2026, from [Link]

Sources

Whitepaper: Theoretical Profiling & Computational Characterization of 4-Bromo-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical whitepaper on the theoretical characterization of 4-Bromo-5-chloropyridin-3-ol . It is designed for computational chemists and medicinal chemistry teams requiring a rigorous framework for modeling, simulating, and validating this specific halogenated heterocyclic scaffold.

Executive Summary

4-Bromo-5-chloropyridin-3-ol represents a "privileged scaffold" in drug discovery due to its dense functionalization. The contiguous substitution pattern (positions 3, 4, and 5) creates a unique steric and electronic environment that challenges standard predictive models.

  • The 3-Hydroxy Group: Acts as a hydrogen bond donor/acceptor and a director for ortho-functionalization.

  • The 4-Bromo / 5-Chloro Motifs: Provide orthogonal handles for cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for sequential derivatization.

This guide establishes a validated computational protocol to predict the structural geometry, spectroscopic signatures, and reactivity descriptors of this molecule, ensuring high fidelity between in silico models and wet-lab synthesis.

Computational Methodology: The "Gold Standard" Protocol

To achieve chemical accuracy (< 1 kcal/mol error in thermochemistry), a multi-tiered approach is required. Standard force fields are insufficient due to the specific halogen-halogen interactions and the polarization of the pyridine ring.

Electronic Structure Calculation Setup

The following protocol is self-validating, using frequency analysis to confirm stationary points.

ParameterRecommended SettingScientific Causality (Why?)
Software Gaussian 16 / ORCA 5.0Industry standards for solvation models and TD-DFT.
Functional wB97X-D or B3LYP-D3(BJ) Standard B3LYP fails to capture weak dispersion forces between the adjacent Br and Cl atoms. Dispersion correction (-D3) is critical for accurate geometry in crowded scaffolds.
Basis Set Def2-TZVP Triple-zeta quality is required to correctly model the diffuse electron clouds of heavy halogens (Br, Cl).
Solvation SMD (DMSO/Methanol) Implicit solvation (SMD) models the dielectric environment better than PCM, crucial for predicting the pKa of the 3-OH group.
Grid Quality Ultrafine Prevents imaginary frequencies associated with soft rotational modes of the hydroxyl group.
Workflow Visualization

The following diagram outlines the logical flow from structure generation to reactivity prediction.

ComputationalWorkflow cluster_Properties Property Calculation Start Initial Geometry (3D Builder) Opt Geometry Optimization (wB97X-D/Def2-TZVP) Start->Opt Freq Frequency Analysis (NIMAG=0) Opt->Freq NBO NBO Analysis (Charge Transfer) Freq->NBO TDDFT TD-DFT (UV-Vis/Excited States) Freq->TDDFT NMR GIAO NMR (Shift Prediction) Freq->NMR End Reactivity Profile (Fukui Functions) NBO->End TDDFT->End NMR->End

Figure 1: Step-by-step computational workflow for characterizing 4-Bromo-5-chloropyridin-3-ol.

Structural & Electronic Analysis

Conformational Locking & Tautomerism

Unlike 2- or 4-hydroxypyridines, which predominantly exist as pyridones (keto-form), 3-hydroxypyridines retain the enol (hydroxyl) form due to the lack of direct conjugation allowing the keto-tautomer stabilization.

  • Theoretical Check: Calculate the energy difference (

    
    ) between the enol and zwitterionic forms.
    
  • Expectation: The neutral 3-ol form should be >15 kcal/mol more stable than the zwitterion in the gas phase.

The "Buttressing Effect"

The contiguous 3-OH, 4-Br, 5-Cl arrangement leads to steric crowding.

  • Observation: The C3-O-H bond angle will likely deviate from planarity or show a high rotational barrier to avoid the large Bromine atom at C4.

  • Bond Lengths: Expect the C4-Br bond to be slightly elongated compared to isolated bromopyridine due to repulsion from the lone pairs of the adjacent Chlorine (C5) and Oxygen (C3).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a key indicator of kinetic stability (chemical hardness).

  • HOMO: Localized primarily on the Oxygen lone pairs and the Bromine atom (soft nucleophile character).

  • LUMO: Localized on the pyridine ring carbons, specifically C2 and C6 , making them susceptible to nucleophilic attack if the ring is activated.

Reactivity Descriptors & Synthesis Planning

For drug development, knowing where the molecule reacts is paramount. We use Fukui Functions (


 and 

) to predict selectivity.
Electrophilic Aromatic Substitution (EAS)
  • Director: The 3-OH group is the strongest activator (ortho/para director).

  • Blockers: Positions 4 and 5 are blocked by Halogens.

  • Prediction: Electrophilic attack (e.g., nitration) will occur at Position 2 (ortho to OH, para to Cl).

    • Calculation: Visualize the Molecular Electrostatic Potential (MEP). The region near C2 should appear most negative (red/electron-rich).

Nucleophilic Aromatic Substitution (SNAr) / Cross-Coupling
  • Site of Attack: The C4-Br bond is generally weaker and more labile than C5-Cl due to the weaker C-Br bond strength and the stabilization of the transition state.

  • Selectivity: In Pd-catalyzed couplings (Suzuki), the 4-Br site reacts first.

    • Validation: Calculate the Bond Dissociation Energy (BDE) for C-Br vs C-Cl.

ReactivityLogic cluster_Sites Reaction Sites Molecule 4-Bromo-5-chloropyridin-3-ol C2 Position 2 (Open) Molecule->C2 C4 Position 4 (Bromine) Molecule->C4 C5 Position 5 (Chlorine) Molecule->C5 OH 3-OH Group Molecule->OH Electrophilic Electrophilic Attack C2->Electrophilic Nitration/Halogenation Coupling Cross-Coupling C4->Coupling Suzuki (1st) Pd(0) Insertion Coupling2 Hard Coupling C5->Coupling2 Suzuki (2nd) Requires forcing Protection Prodrug/Ether OH->Protection O-Alkylation Protection

Figure 2: Predicted reactivity map showing the orthogonal reactivity of the halogen handles.

Spectroscopic Validation (Experimental vs. Theoretical)

To confirm synthesis, compare experimental spectra with scaled DFT predictions.

Vibrational Spectroscopy (IR/Raman)[1][2]
  • O-H Stretch: A sharp band around 3550–3600 cm⁻¹ (free) or broad ~3200 cm⁻¹ (H-bonded).

  • Ring Breathing: Pyridine ring breathing modes typically appear near 990–1000 cm⁻¹ , but heavy halogen substitution (Br/Cl) will shift this to lower frequencies (~600–800 cm⁻¹).

  • Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP/6-311G**) to correct for anharmonicity.

NMR Prediction (GIAO Method)
  • 1H NMR: Only two aromatic protons remain (H2 and H6).

    • H2: Deshielded (adjacent to N and OH), expected ~8.0–8.3 ppm.

    • H6: Deshielded (adjacent to N and Cl), expected ~8.2–8.5 ppm.

  • 13C NMR: Look for the C-Br carbon upfield (~120-130 ppm) relative to the C-Cl carbon due to the heavy atom effect.

References

  • Gaussian 16 User Reference. Gaussian, Inc.Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • Marenich, A. V., et al. (2009). Universal Solvation Model Based on Solute Electron Density... The Journal of Physical Chemistry B. Link

  • PubChem Compound Summary: 3-Bromo-5-chloropyridin-4-amine (Structural Analog). National Center for Biotechnology Information. Link

  • Krishnakumar, V., et al. (2016). Vibrational spectroscopic investigations, DFT computations... of 3-bromo-5-fluorobenzonitrile. Spectrochimica Acta Part A. Link

Methodological & Application

Application Notes and Protocols for the Derivatization of 4-Bromo-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Bromo-5-chloropyridin-3-ol in Medicinal Chemistry

4-Bromo-5-chloropyridin-3-ol is a highly functionalized heterocyclic building block of significant interest to researchers in drug discovery and development. Its unique arrangement of a hydroxyl group and two distinct halogen atoms on a pyridine core provides a versatile platform for the synthesis of a diverse array of complex molecules. The pyridin-3-ol moiety itself is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The differential reactivity of the hydroxyl group, the bromine atom, and the chlorine atom allows for a stepwise and regioselective introduction of various substituents, making this molecule an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.

This guide provides a detailed overview of key derivatization techniques for 4-Bromo-5-chloropyridin-3-ol, complete with step-by-step protocols, mechanistic insights, and practical considerations to empower researchers to effectively utilize this versatile scaffold in their synthetic endeavors.

O-Alkylation and O-Acylation: Functionalization of the Hydroxyl Group

The phenolic hydroxyl group of 4-Bromo-5-chloropyridin-3-ol is a prime site for initial derivatization. O-alkylation and O-acylation introduce a wide range of functionalities, which can modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, and can also serve as handles for further synthetic transformations.

Mechanistic Rationale

O-alkylation, typically proceeding via a Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide or a similar electrophile. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions. Stronger bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.[5][6] For O-acylation, an acyl chloride or anhydride is reacted with the pyridinol in the presence of a base, often a tertiary amine like triethylamine or pyridine, to neutralize the liberated acid.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation

This protocol is a general guideline and may require optimization for specific alkylating agents.

  • Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add 4-Bromo-5-chloropyridin-3-ol (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous THF or DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkyl halide (1.1-2.0 eq) dropwise via syringe.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Example Conditions for O-Alkylation

Alkylating AgentBase (eq)SolventTemperature (°C)Typical Reaction Time (h)
Methyl IodideNaH (1.2)DMF454
Propargyl BromideNaH (1.1)THF0 to rt2
Benzyl BromideK₂CO₃ (2.0)Acetonitrile8012

Note: These are representative conditions and may need to be optimized for 4-Bromo-5-chloropyridin-3-ol.

Protocol 2: General Procedure for O-Acylation

  • Preparation: To a round-bottom flask, add 4-Bromo-5-chloropyridin-3-ol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or THF.

  • Base Addition: Add a base, such as triethylamine (1.5-2.0 eq) or pyridine (used as solvent).

  • Acylation: Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1-1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine and chlorine atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The general order of reactivity for halogens in these reactions is I > Br > Cl > F, which allows for selective functionalization of the C-Br bond while potentially leaving the C-Cl bond intact for subsequent transformations under different reaction conditions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organoboron species with an organic halide.[7][8][9][10][11] This reaction is widely used in the synthesis of pharmaceuticals and functional materials due to its mild conditions and tolerance of a wide range of functional groups.

Mechanistic Overview of Suzuki Coupling

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd RPdX R-Pd(II)L_n-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R-Pd(II)L_n-R' Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Boronate R'-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal Halide R-X Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-5-chloropyridin-3-ol

  • Reagent Preparation: In a reaction vessel, combine 4-Bromo-5-chloropyridin-3-ol (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Degas the mixture by bubbling with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

Boronic Acid/EsterCatalyst (mol%)Base (eq)Solvent SystemTemperature (°C)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/Ethanol/H₂O (4:1:1)90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Dioxane/H₂O (5:1)100
Pyridine-3-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3.0)Toluene/H₂O (10:1)100
Sonogashira Coupling: Synthesis of Alkynylated Pyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[12][13][14][15] This reaction is highly valuable for introducing alkyne functionalities, which can be further elaborated.

Protocol 4: Sonogashira Coupling of 4-Bromo-5-chloropyridin-3-ol

  • Setup: To a Schlenk flask, add 4-Bromo-5-chloropyridin-3-ol (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagents: Add a solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine or diisopropylethylamine (which can also serve as a co-solvent). Add the terminal alkyne (1.2-1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and rinse with the reaction solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[16][17][18][19] This reaction is of paramount importance in medicinal chemistry for the synthesis of aryl amines.

Protocol 5: Buchwald-Hartwig Amination of 4-Bromo-5-chloropyridin-3-ol

  • Catalyst Pre-formation (optional but recommended): In a glovebox, pre-form the active catalyst by stirring the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) in an anhydrous, deoxygenated solvent like toluene or dioxane for 15-30 minutes.

  • Reaction Setup: In the reaction vessel, combine the 4-Bromo-5-chloropyridin-3-ol (1.0 eq), the amine (1.2-1.5 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃, 1.5-2.0 eq).

  • Catalyst and Solvent Addition: Add the pre-formed catalyst solution or the palladium precursor and ligand directly to the reaction vessel, followed by the anhydrous, deoxygenated solvent.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the product by flash chromatography.

Workflow and Selectivity Considerations

The presence of multiple reactive sites on 4-Bromo-5-chloropyridin-3-ol necessitates careful planning of the synthetic route to achieve the desired derivatization.

Derivatization_Workflow Start 4-Bromo-5-chloropyridin-3-ol O_Alkylation O-Alkylation/ O-Acylation Start->O_Alkylation Suzuki_Br Suzuki Coupling (at C-Br) Start->Suzuki_Br Sonogashira_Br Sonogashira Coupling (at C-Br) Start->Sonogashira_Br Buchwald_Br Buchwald-Hartwig (at C-Br) Start->Buchwald_Br Product_O O-Substituted Product O_Alkylation->Product_O Product_CBr C-Br Substituted Product Suzuki_Br->Product_CBr Sonogashira_Br->Product_CBr Buchwald_Br->Product_CBr Suzuki_Cl Suzuki Coupling (at C-Cl) Product_CCl C-Cl Substituted Product Suzuki_Cl->Product_CCl Product_O->Suzuki_Br Protecting Group Strategy Product_CBr->Suzuki_Cl Further Functionalization

Caption: Potential derivatization pathways for 4-Bromo-5-chloropyridin-3-ol.

Key Selectivity Principles:

  • O-Functionalization First: It is often advantageous to first protect or functionalize the hydroxyl group to prevent its interference in subsequent cross-coupling reactions where it could act as a competing nucleophile or affect catalyst activity.

  • Reactivity of Halogens: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position (bromine) while leaving the 5-position (chlorine) available for a subsequent, more forcing cross-coupling reaction if desired. By carefully selecting the catalyst, ligands, and reaction conditions, high regioselectivity can be achieved.

Conclusion

4-Bromo-5-chloropyridin-3-ol is a valuable and versatile starting material for the synthesis of complex, biologically active molecules. The strategic application of O-alkylation/acylation and various palladium-catalyzed cross-coupling reactions, guided by an understanding of the relative reactivity of the functional groups, allows for the controlled and selective introduction of a wide range of substituents. The protocols and considerations outlined in this guide are intended to serve as a strong foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold.

References

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PubMed Central. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-portal.org. [Link]

  • 5-bromo-4-chloropyridin-3-ol (C5H3BrClNO). PubChem. [Link]

  • 5-bromo-4-iodopyridin-3-ol (C5H3BrINO). PubChem. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • The Suzuki Reaction. Stanford University. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Bromo-5-chloropyridin-3-ol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within the vast chemical space explored by medicinal chemists, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drugs. These scaffolds possess ideal structural and electronic properties to bind effectively within the ATP-binding pocket of various kinases.

The substituted pyridine ring is one such privileged scaffold, prized for its ability to form key hydrogen bond interactions with the kinase hinge region, a critical anchoring point for inhibitors.[1][2] Halogenated pyridinols, such as 4-Bromo-5-chloropyridin-3-ol, represent a versatile and strategically valuable class of starting materials for building complex kinase inhibitors. The differential reactivity of the halogen substituents, combined with the hydrogen-bonding capability of the hydroxyl group, provides a powerful toolkit for synthetic diversification and molecular optimization.

This guide provides an in-depth analysis of the synthetic utility of 4-Bromo-5-chloropyridin-3-ol, focusing on the key chemical transformations that enable its incorporation into potent kinase inhibitors. We will explore the underlying principles of its reactivity and provide detailed, field-proven protocols for its functionalization using modern cross-coupling chemistry. As a central case study, we will examine the synthesis of inhibitors targeting the BRAF kinase, a key node in the MAPK/ERK signaling pathway frequently mutated in melanoma.[3][4]

Section 1: Chemical Strategy of 4-Bromo-5-chloropyridin-3-ol

The synthetic utility of 4-Bromo-5-chloropyridin-3-ol lies in the orthogonal reactivity of its functional groups. Understanding this reactivity is paramount to designing a logical and efficient synthetic route.

  • C4-Bromine: The bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[5][6] This is due to the greater ease of oxidative addition of the C-Br bond to a Pd(0) catalyst compared to the more electron-rich and stronger C-Cl bond. This selective reactivity allows for the precise introduction of aryl, heteroaryl, or amine substituents at the 4-position.

  • C5-Chlorine: The chlorine atom is significantly less reactive in standard cross-coupling conditions. It can be targeted under more forcing conditions or with specialized catalyst systems, but it generally remains intact during the initial functionalization at the C4 position. This inertness is advantageous, as the chlorine atom can serve as a key interaction point in the final inhibitor-kinase complex or be used for a subsequent, late-stage diversification step.

  • C3-Hydroxyl Group: The phenol-like hydroxyl group is a potent hydrogen bond donor. In many kinase inhibitors, a similar functional group interacts directly with the kinase hinge region, providing a critical anchor for the molecule.[7] Synthetically, this group may require protection (e.g., as a methyl or benzyl ether) during certain reaction steps, particularly those involving strong bases, to prevent unwanted side reactions.

This hierarchy of reactivity allows for a stepwise and controlled elaboration of the pyridinol core, making it a powerful building block for library synthesis and lead optimization campaigns.

Caption: Reactivity sites of 4-Bromo-5-chloropyridin-3-ol.

Section 2: Case Study - Synthesis of BRAF V600E Inhibitors

The BRAF V600E mutation is a driver in over 50% of melanomas, leading to constitutive activation of the MAPK signaling pathway.[4] Inhibitors like Vemurafenib (PLX4032) and PLX4720 have shown remarkable clinical efficacy by targeting this mutant kinase.[4][8] While the core of these specific drugs is a 7-azaindole, the synthetic strategies employed are directly applicable to a pyridinol scaffold and highlight the power of cross-coupling reactions.

A common retrosynthetic analysis for this class of inhibitors involves disconnecting the molecule at two key bonds: the C-N bond of the sulfonamide and the C-C bond connecting the two aromatic rings. This points to a convergent synthesis strategy leveraging Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions.

Synthetic_Strategy Target Target Kinase Inhibitor (e.g., Vemurafenib Core) Aryl_Sulfonamide Aryl Sulfonamide Fragment Target->Aryl_Sulfonamide Suzuki Disconnection (C-C bond) Heterocycle_Core Halogenated Pyridinol or Azaindole Core Target->Heterocycle_Core Suzuki Disconnection (C-C bond) Amine Propane Sulfonamide Aryl_Sulfonamide->Amine Buchwald-Hartwig (C-N bond) Aryl_Halide Di-halo Aryl Precursor Aryl_Sulfonamide->Aryl_Halide Buchwald-Hartwig (C-N bond) Aryl_Boronic_Acid Aryl Boronic Acid

Caption: Convergent synthesis strategy for kinase inhibitors.

Key Synthetic Transformations
  • Buchwald-Hartwig Amination: This reaction is used to construct the aryl sulfonamide fragment. An aryl dihalide (e.g., 1-bromo-2,4-difluorobenzene) is coupled with a primary amine (e.g., propane-1-sulfonamide) using a palladium catalyst and a specialized phosphine ligand. The choice of a bulky, electron-rich ligand (e.g., XPhos, BrettPhos) is critical for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[9][10]

  • Suzuki-Miyaura Cross-Coupling: This reaction forms the central biaryl core of the inhibitor. The aryl sulfonamide fragment, now converted to a boronic acid or ester, is coupled with the halogenated heterocyclic core (like 4-Bromo-5-chloropyridin-3-ol).[11][12] The reaction is catalyzed by a palladium(0) species and requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid for transmetalation to the palladium center.

Section 3: Experimental Protocols

The following protocols are generalized but robust procedures for the key transformations discussed. They should be adapted and optimized for the specific substrates being used. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridinol

Objective: To demonstrate the functionalization of the C4-Br position of a pyridinol scaffold with an aryl boronic acid.

Materials:

  • 4-Bromo-5-chloropyridin-3-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-5-chloropyridin-3-ol, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst, Pd(OAc)₂, and the SPhos ligand.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous toluene and degassed water to the flask via syringe to create a 10:1 toluene:water solvent system (e.g., 10 mL toluene, 1 mL water). The overall concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality: The use of a bulky, electron-rich phosphine ligand like SPhos accelerates the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The biphasic toluene/water system with K₃PO₄ as the base is a robust condition that is tolerant of many functional groups.[13]

Protocol 2: Buchwald-Hartwig Amination

Objective: To couple a primary amine with an aryl bromide, a key step in forming the sulfonamide side chain of many inhibitors.

Materials:

  • Aryl Bromide (e.g., 4-bromo-2,6-difluoroaniline) (1.0 equiv)

  • Primary Amine (e.g., propane-1-sulfonamide) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or 1,4-Dioxane (Anhydrous)

  • Schlenk tube or similar reaction vessel, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the aryl bromide, NaOtBu, and the XPhos ligand to a dry Schlenk tube.

  • Add the Pd₂(dba)₃ catalyst.

  • Add the primary amine to the tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality: The strong, non-nucleophilic base NaOtBu is required to deprotonate the amine, forming the active nitrogen nucleophile.[5] The Pd₂(dba)₃/XPhos catalyst system is highly active for C-N bond formation and is effective for coupling with a wide range of amines.[14]

Section 4: Pathway Visualization & Data

To appreciate the therapeutic rationale, it is crucial to visualize the signaling pathway that these inhibitors target.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutively Active ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor BRAF Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Blocks Phosphorylation

Caption: The constitutively active BRAF V600E MAPK pathway.

Quantitative Data: Potency of BRAF Inhibitors

The efficacy of inhibitors derived from these synthetic strategies is quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

CompoundTarget KinaseIC₅₀ (nM)Citation
Vemurafenib (PLX4032) BRAF V600E31[8]
c-RAF-148[8]
Wild-Type BRAF100
PLX4720 BRAF V600E13[15]
c-RAF-1 (mutant)13[15]
Wild-Type BRAF130+[15]

Conclusion

4-Bromo-5-chloropyridin-3-ol and related halogenated heterocycles are not merely starting materials; they are strategic assets in the design and synthesis of next-generation kinase inhibitors. Their defined points of reactivity enable the precise and controlled application of powerful synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. By understanding the principles behind these reactions and applying robust, optimized protocols, researchers can efficiently navigate the complex chemical space of kinase inhibitors, accelerating the discovery of new targeted therapies for cancer and other diseases.

References

  • Title: Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhibitors for the Treatment of Metastatic Melanoma Source: Scholar Commons URL: [Link]

  • Title: The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells Source: PubMed URL: [Link]

  • Title: Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines Source: PubMed URL: [Link]

  • Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: PMC - PubMed Central URL: [Link]

  • Title: Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research Source: PMC - NIH URL: [Link]

  • Title: Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog Source: MDPI URL: [Link]

  • Title: Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs Source: Preprints.org URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

  • Title: Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities Source: PubMed URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines Source: ResearchGate URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: ResearchGate URL: [Link]

  • Title: The Chromenopyridine Scaffold: A Privileged Platform in Drug Design Source: MDPI URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: NIH URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments Source: MDPI URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: ResearchGate URL: [Link]

  • Title: 6-Bromo-5-chloropyridin-3-ol | C5H3BrClNO | CID 14595225 Source: PubChem URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway Source: PubMed URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Publishing URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors Source: PMC - NIH URL: [Link]

  • Title: Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity Source: PNAS URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Effects of PLX4720 on cell growth and autophagy in cells with different... Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one Source: Atlantis Press URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

Sources

Experimental Procedure for the Regioselective N-Alkylation of 4-Bromo-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

N-alkylated pyridin-3-ol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their synthesis, however, presents a significant regioselectivity challenge due to the ambident nucleophilic nature of the hydroxypyridine ring system, which often leads to mixtures of N- and O-alkylated products.[1][2] This application note provides a detailed, field-proven protocol for the selective N-alkylation of 4-Bromo-5-chloropyridin-3-ol, a versatile intermediate for drug discovery. We will elucidate the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental procedure, and provide guidelines for troubleshooting and characterization, ensuring a reproducible and high-yielding synthesis.

Introduction and Mechanistic Rationale

The alkylation of hydroxypyridines is a fundamental transformation in the synthesis of heterocyclic compounds.[3] The core challenge lies in controlling the reaction pathway between two competing nucleophilic centers: the ring nitrogen and the exocyclic oxygen. The substrate, 4-Bromo-5-chloropyridin-3-ol, exists in tautomeric equilibrium with its corresponding pyridone form. Upon deprotonation with a suitable base, an ambident anion is generated, which can be attacked by an electrophile (the alkylating agent) at either the nitrogen or the oxygen atom.

The outcome of this competition is highly sensitive to several factors, including the base, solvent, temperature, and the nature of the alkylating agent.[1]

  • Solvent and Base Selection: To favor N-alkylation, the reaction environment must be carefully controlled. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical for complete deprotonation of the hydroxyl group.[4][5] The reaction is best performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). These solvents effectively solvate the sodium cation while leaving the pyridinolate anion relatively "bare," enhancing its nucleophilicity. It has been observed that alkali salts of pyridones in DMF tend to favor alkylation at the nitrogen atom.[6]

  • Alkylating Agent: The choice of alkylating agent is also crucial. Highly reactive primary alkyl halides (I > Br > Cl) are excellent electrophiles for this transformation.[7][8]

This protocol is designed to maximize N-alkylation by leveraging these principles, creating a robust and reproducible method for accessing the desired N-alkyl-4-bromo-5-chloro-3-pyridone derivatives.

Overall Experimental Workflow

The procedure involves a three-stage process: deprotonation of the starting material under inert conditions, introduction of the alkylating agent, and finally, a comprehensive work-up and purification sequence to isolate the target compound.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Flame-dry flask under vacuum B Backfill with Nitrogen/Argon A->B C Add 4-Bromo-5-chloropyridin-3-ol and anhydrous DMF B->C D Cool to 0°C C->D Proceed to Reaction E Add NaH (60% in mineral oil) portion-wise D->E F Stir for 30 min at 0°C (Observe H₂ evolution) E->F G Add Alkyl Halide dropwise F->G H Warm to RT and stir (Monitor by TLC) G->H I Quench with ice-water H->I Upon Completion J Extract with Ethyl Acetate I->J K Wash with water & brine J->K L Dry over Na₂SO₄ K->L M Concentrate in vacuo L->M N Purify via Flash Chromatography M->N O Characterize Product (NMR, MS) N->O

Caption: Workflow for N-Alkylation of 4-Bromo-5-chloropyridin-3-ol.

Detailed Experimental Protocol

3.1 Materials and Reagents

  • 4-Bromo-5-chloropyridin-3-ol (≥97% purity)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide, Benzyl bromide) (≥98% purity)

  • Anhydrous N,N-Dimethylformamide (DMF), <50 ppm water

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

3.2 Safety Precautions

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle exclusively in an inert atmosphere (glovebox or under nitrogen/argon). Avoid all contact with water and other protic solvents.

  • DMF: A potential teratogen and skin irritant. Handle only in a certified chemical fume hood.

  • Alkyl Halides: Volatile, toxic, and potential carcinogens. Always handle in a chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable) must be worn at all times.

3.3 Step-by-Step Procedure

  • Reaction Setup:

    • Place a magnetic stir bar into a round-bottom flask appropriately sized for the reaction scale.

    • Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. Maintain this inert atmosphere throughout the reaction.

  • Deprotonation:

    • To the flask, add 4-Bromo-5-chloropyridin-3-ol (1.0 eq).

    • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M.

    • Cool the resulting solution to 0 °C using an ice-water bath.

    • While stirring vigorously, carefully add sodium hydride (1.2 eq, 60% dispersion) in small portions over 10-15 minutes. Caution: Hydrogen gas evolution will occur.

    • Continue stirring the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium pyridinolate salt.

  • Alkylation:

    • Slowly add the alkyl halide (1.1 eq) dropwise to the cold, stirring suspension via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Prepare a sample by withdrawing a small aliquot, quenching it with a drop of water, and diluting with ethyl acetate.

    • Spot the reaction mixture alongside the starting material on a TLC plate.

    • A suitable eluent system is typically 30-50% ethyl acetate in hexanes.

    • Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible.

3.4 Work-up and Purification

  • Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of deionized water to destroy any unreacted sodium hydride.

  • Extraction:

    • Transfer the mixture to a separatory funnel and dilute with deionized water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layers with deionized water (3x) to remove DMF, followed by a wash with brine (1x) to aid in drying.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical gradient elution of 10% to 50% ethyl acetate in hexanes is effective for isolating the N-alkylated product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Data and Expected Results

The following table summarizes typical reaction parameters for the N-alkylation of 4-Bromo-5-chloropyridin-3-ol with various alkylating agents. Yields are for isolated, purified products.

Alkylating AgentEquivalentsBase (eq)SolventTemp (°C)Time (h)Typical Yield
Iodomethane1.1NaH (1.2)DMFRT2-485-95%
Ethyl Bromide1.1NaH (1.2)DMFRT6-880-90%
Benzyl Bromide1.1NaH (1.2)DMFRT4-688-96%

Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Successful N-alkylation is typically confirmed in the ¹H NMR spectrum by the appearance of new signals corresponding to the alkyl group, with the methylene protons adjacent to the nitrogen appearing in the δ 4.0-5.5 ppm range, depending on the specific group. This is distinct from O-alkylation, where the adjacent methylene protons would appear further downfield.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaH (exposed to air/moisture).2. Wet solvent or glassware.3. Insufficiently reactive alkylating agent.1. Use fresh NaH from a new container.2. Ensure all glassware is rigorously flame-dried and solvent is anhydrous.3. Switch to a more reactive halide (e.g., bromide to iodide) or increase reaction temperature.
Mixture of N- and O-Alkylated Products 1. Incomplete deprotonation.2. Use of a weaker base (e.g., K₂CO₃).1. Ensure 1.2 equivalents of fresh NaH are used.2. Use NaH as the base; avoid weaker carbonate bases if high N-selectivity is required.
Difficult Purification 1. Residual DMF in crude product.2. Mineral oil from NaH dispersion.1. Perform at least three thorough aqueous washes during work-up.2. Before chromatography, wash the crude solid/oil with hexanes to remove the mineral oil.

References

  • FABAD Journal of Pharmaceutical Sciences. (2025).
  • MDPI. (2023).
  • ResearchGate. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • PubMed Central (PMC). (n.d.).
  • quimicaorganica.org. (n.d.).
  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Diva-portal.org. (2021).
  • Guidechem. (n.d.).
  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • ACS Publications. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
  • PubMed Central (PMC). (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one.

Sources

Application Note: 4-Bromo-5-chloropyridin-3-ol as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable core for designing targeted therapeutics. This application note details the strategic use of 4-Bromo-5-chloropyridin-3-ol, a trifunctional building block, for the efficient construction of diverse chemical libraries via parallel synthesis. We provide an in-depth analysis of its orthogonal reactivity and present validated, step-by-step protocols for key transformations, including Suzuki-Miyaura and Sonogashira couplings, and O-alkylation. These methods leverage the differential reactivity of the hydroxyl, bromo, and chloro groups to enable a divergent synthetic approach, ideal for rapid lead generation and optimization in drug discovery programs.

Properties and Strategic Reactivity of 4-Bromo-5-chloropyridin-3-ol

4-Bromo-5-chloropyridin-3-ol is a strategically designed scaffold offering three distinct points for chemical modification. The successful implementation of this building block in a parallel synthesis workflow hinges on understanding the differential reactivity of its three functional groups.

  • C4-Bromo Position: The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This is due to the greater ease of oxidative addition of Pd(0) into the C-Br bond compared to the C-Cl bond, a well-established trend in halogen reactivity (I > Br > Cl > F). This site serves as the primary anchor for introducing significant molecular diversity.

  • C5-Chloro Position: The carbon-chlorine bond is substantially less reactive in standard cross-coupling conditions compared to the C-Br bond. This orthogonality allows for selective functionalization at the C4 position while leaving the C5-chloro group intact for subsequent, more forcing, reaction conditions if desired.

  • C3-Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form an alkoxide. This allows for a variety of O-functionalization reactions, such as Williamson ether synthesis (O-alkylation) or esterification. Its presence also influences the electronic properties of the pyridine ring.

This hierarchy of reactivity allows for a planned, sequential diversification strategy, which is the cornerstone of efficient library synthesis.

Caption: Reactivity map of 4-Bromo-5-chloropyridin-3-ol.

Workflow for Parallel Library Synthesis

A divergent approach is recommended for library synthesis starting from 4-Bromo-5-chloropyridin-3-ol. The general workflow involves an initial high-yield, robust reaction at the most reactive site (C4-Br), followed by diversification at the hydroxyl position. This strategy maximizes the overall success rate across a large array of building blocks.

G cluster_step1 Step 1: C4 Diversification cluster_step2 Step 2: C3 Diversification start 4-Bromo-5-chloropyridin-3-ol (Core Scaffold) step1_suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->step1_suzuki step1_sono Sonogashira Coupling (Terminal Alkynes) start->step1_sono intermediate Intermediate Library (C4-Diversified) step1_suzuki->intermediate step1_sono->intermediate step2_alkylation O-Alkylation (Alkyl Halides) final_library Final Library (Di-substituted) step2_alkylation->final_library intermediate->step2_alkylation

Caption: Divergent workflow for library synthesis.

Core Synthetic Protocols for Parallel Synthesis

The following protocols are optimized for use in 96-well plate formats, common in parallel synthesis laboratories. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE).[5][6]

Protocol 3.1: Suzuki-Miyaura Coupling at the C4-Bromo Position

Principle: This palladium-catalyzed reaction is one of the most robust methods for forming carbon-carbon bonds.[7] It couples the C4-Br position of the pyridine scaffold with a wide variety of commercially available aryl and heteroaryl boronic acids.[8][9] The mechanism involves oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the product.[7]

Reaction Scheme: Suzuki Reaction Scheme

Materials and Reagents Table:

Reagent/MaterialM.W.Amount (per well)Mmol (per well)Equivalents
4-Bromo-5-chloropyridin-3-ol208.4420.8 mg0.101.0
Arylboronic AcidVariable0.12 mmol0.121.2
Pd(dppf)Cl₂·CH₂Cl₂816.644.1 mg0.0050.05
K₂CO₃ (2M aq. solution)138.21150 µL0.303.0
1,4-Dioxane88.111.0 mL--

Step-by-Step Protocol:

  • Plate Preparation: To each well of a 96-well deep-well plate, add 4-Bromo-5-chloropyridin-3-ol (20.8 mg, 0.10 mmol).

  • Reagent Addition: Add the corresponding arylboronic acid (0.12 mmol) to each well. A stock solution of the palladium catalyst, Pd(dppf)Cl₂ (4.1 mg/mL in dioxane), can be prepared and dispensed (100 µL per well) for efficiency.

  • Solvent and Base: Add 1,4-dioxane (900 µL) to each well, followed by the 2M aqueous solution of K₂CO₃ (150 µL).

  • Inerting: Seal the plate with a pierceable cap mat. Purge the plate with argon or nitrogen for 10-15 minutes. This is crucial as oxygen can deactivate the Pd(0) catalyst.

  • Reaction: Place the sealed plate on a shaker block pre-heated to 85 °C. Agitate for 12-16 hours.

  • Work-up: Cool the plate to room temperature. Quench the reaction by adding water (1.0 mL) to each well. Add ethyl acetate (1.5 mL), seal, and shake vigorously for 5 minutes. Centrifuge the plate to separate the layers.

  • Extraction & Evaporation: Carefully transfer the organic layer from each well to a new 96-well plate. Evaporate the solvent using a centrifugal evaporator.

  • Analysis: Re-dissolve the crude product in a suitable solvent (e.g., DMSO) for LC-MS analysis to confirm product formation and assess purity.

Protocol 3.2: Sonogashira Coupling at the C4-Bromo Position

Principle: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[10][11] It is highly efficient and tolerates a wide range of functional groups, making it ideal for library synthesis. The reaction is typically run under mild, basic conditions.[10][12]

Reaction Scheme: Sonogashira Reaction Scheme

Materials and Reagents Table:

Reagent/MaterialM.W.Amount (per well)Mmol (per well)Equivalents
4-Bromo-5-chloropyridin-3-ol208.4420.8 mg0.101.0
Terminal AlkyneVariable0.15 mmol0.151.5
PdCl₂(PPh₃)₂701.902.1 mg0.0030.03
Copper(I) Iodide (CuI)190.451.1 mg0.0060.06
Triethylamine (TEA)101.1956 µL0.404.0
N,N-Dimethylformamide (DMF)73.091.0 mL--

Step-by-Step Protocol:

  • Plate Preparation: To each well of a 96-well deep-well plate, add 4-Bromo-5-chloropyridin-3-ol (20.8 mg, 0.10 mmol).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (2.1 mg) and CuI (1.1 mg) to each well.

  • Reagent and Solvent Addition: Add the terminal alkyne (0.15 mmol), followed by anhydrous DMF (1.0 mL) and triethylamine (56 µL).

  • Inerting: Seal the plate and purge with argon or nitrogen for 15 minutes. Sonogashira couplings are particularly sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling).[10]

  • Reaction: Place the plate on a shaker block at 60 °C for 8-12 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (1.5 mL) and wash with saturated aqueous NH₄Cl solution (1.0 mL) to remove copper salts, followed by a brine wash (1.0 mL).

  • Extraction & Evaporation: Transfer the organic layer to a new plate and evaporate the solvent under reduced pressure.

  • Analysis: Prepare samples for LC-MS analysis to verify the molecular weight and purity of the desired products.

Protocol 3.3: O-Alkylation of the Pyridinol Scaffold

Principle: This protocol describes the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. This reaction is best performed after C-C coupling to avoid potential side reactions with the palladium catalyst. While both N- and O-alkylation are possible with pyridones, O-alkylation is generally favored under these conditions.[13][14]

Reaction Scheme: Alkylation Reaction Scheme

Materials and Reagents Table:

Reagent/MaterialM.W.Amount (per well)Mmol (per well)Equivalents
C4-Substituted Pyridin-3-olVariable0.10 mmol0.101.0
Alkyl Halide (e.g., Iodomethane)141.940.12 mmol0.121.2
Potassium Carbonate (K₂CO₃)138.2141.5 mg0.303.0
N,N-Dimethylformamide (DMF)73.091.0 mL--

Step-by-Step Protocol:

  • Plate Preparation: Use the plates containing the dried, crude products from Protocol 3.1 or 3.2 (assuming 0.10 mmol theoretical yield).

  • Base and Solvent: To each well, add anhydrous K₂CO₃ (41.5 mg) and anhydrous DMF (1.0 mL).

  • Reagent Addition: Add the alkyl halide (0.12 mmol) to each well.

  • Reaction: Seal the plate and place it on a shaker block at 45 °C for 4-6 hours.[15]

  • Work-up: Cool the plate to room temperature. Add water (1.5 mL) to each well to dissolve the K₂CO₃ and precipitate the product.

  • Filtration/Extraction: For solid products, the plate can be centrifuged, the supernatant removed, and the solids washed with water and dried. For non-solid products, extract with ethyl acetate (2 x 1.5 mL).

  • Evaporation & Analysis: Combine organic extracts in a new plate and evaporate the solvent. Re-dissolve the final products in DMSO for LC-MS and purity analysis.

Safety Precautions

  • 4-Bromo-5-chloropyridin-3-ol: Harmful if swallowed and causes skin irritation. Always handle with appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[5]

  • Solvents: Dioxane and DMF are flammable and have associated health risks. Handle only in a well-ventilated fume hood.

  • Reagents: Palladium catalysts, alkyl halides, and other reagents may be toxic, corrosive, or irritant. Consult the Safety Data Sheet (SDS) for each chemical before use.[6][16][17]

  • Pressurization: Reactions in sealed plates at elevated temperatures can build pressure. Ensure cap mats are properly seated and use a blast shield.

Conclusion

4-Bromo-5-chloropyridin-3-ol is an exceptionally useful and versatile building block for parallel synthesis. Its orthogonal reactivity enables the systematic and efficient generation of large, diverse libraries of novel pyridine-based compounds. The protocols provided herein are robust, scalable, and amenable to the high-throughput workflows essential for modern drug discovery, facilitating the rapid exploration of chemical space around this privileged heterocyclic core.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Nature. [Link]

  • meta‐Selective C−H Functionalization of Pyridines. Wiley Online Library. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. National Institutes of Health (NIH). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. Drug Design, Development and Therapy. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. [Link]

  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ACS Publications. [Link]

  • SAFETY DATA SHEET - 3-Bromo-5-chloro-2-hydroxypyridine. X-Y-Z-Chemicals. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. [Link]

  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]

  • The Growing Importance of Pyridone Scaffolds in Modern Drug Discovery with 2-Cyano-5-hydroxypyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • meta-Selective C−H Functionalization of Pyridines. HKUST Research Portal. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health (NIH). [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines. PubMed. [Link]

  • 4-selective functionalization of pyridine. American Chemical Society. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • SAFETY DATA SHEET BROMICIDE® GRANULES (US). AWS. [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-5-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-5-chloropyridin-3-ol is a versatile, dihalogenated pyridinol building block with significant potential in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The presence of two distinct halogen atoms (bromine and chlorine) at the C4 and C5 positions, respectively, alongside a hydroxyl group at C3, offers a platform for regioselective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this substrate, complete with detailed protocols, mechanistic insights, and expert commentary to aid researchers in leveraging this valuable synthetic intermediate.

The strategic selection of reaction conditions, including the palladium catalyst, ligand, base, and solvent, is paramount to achieving high yields and predictable regioselectivity. The inherent reactivity difference between the C-Br and C-Cl bonds in palladium-catalyzed reactions typically allows for selective functionalization at the more reactive C4-bromo position.

Regioselectivity and the Role of the Hydroxyl Group

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step. The reactivity of the carbon-halogen bond generally follows the trend I > Br > OTf >> Cl.[1] For 4-Bromo-5-chloropyridin-3-ol, this reactivity difference strongly favors the selective activation of the C4-Br bond over the C5-Cl bond.

The hydroxyl group at the C3 position can influence the reaction in several ways. It may coordinate to the palladium center, potentially altering the catalyst's reactivity and selectivity.[2] Furthermore, under basic reaction conditions, the hydroxyl group will be deprotonated to form a pyridinolate species. While this can sometimes complicate reactions, in many cases, palladium-catalyzed couplings on hydroxypyridines can proceed without the need for a protecting group.[3] For the protocols detailed below, we will proceed without protection of the hydroxyl group, which is often a more atom-economical approach. However, should side reactions or catalyst inhibition be observed, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) should be considered.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4] This reaction is widely used due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a phosphine ligand is commonly employed. The active Pd(0) species is generated in situ.[5] Bulky, electron-rich phosphine ligands, like those from the Buchwald group (e.g., SPhos, XPhos), are often effective in promoting the coupling of challenging substrates.[6]

  • Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction outcome.[8]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the regioselective coupling of an arylboronic acid at the C4 position of 4-Bromo-5-chloropyridin-3-ol.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterQuantity/ValueNotes
4-Bromo-5-chloropyridin-3-ol1.0 equiv (e.g., 208 mg, 1.0 mmol)Substrate
Arylboronic Acid1.2 equivCoupling partner
Pd(OAc)₂2 mol%Palladium precatalyst
SPhos4 mol%Ligand
K₃PO₄2.0 equivBase
1,4-Dioxane/H₂O4:1 v/v (e.g., 5 mL)Solvent
Temperature100 °CReaction temperature
Reaction Time12-24 hMonitored by TLC or LC-MS

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add 4-Bromo-5-chloropyridin-3-ol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-Bromo-5-chloropyridin-3-ol, Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Degassed Solvent: 1,4-Dioxane/H₂O B->C D Heat to 100 °C with Stirring C->D E Monitor Progress: TLC or LC-MS D->E F Cool to RT & Dilute: EtOAc & H₂O E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J J I->J Characterized Product

Caption: Workflow for the Suzuki-Miyaura coupling of 4-Bromo-5-chloropyridin-3-ol.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Causality Behind Experimental Choices
  • Catalyst System: A common catalytic system involves a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) salt, such as CuI.[10] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

  • Solvent: A polar aprotic solvent like DMF or THF is often used to ensure the solubility of all reaction components.

Experimental Protocol: Sonogashira Coupling

This protocol details the regioselective coupling of a terminal alkyne at the C4 position.

Table 2: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterQuantity/ValueNotes
4-Bromo-5-chloropyridin-3-ol1.0 equiv (e.g., 208 mg, 1.0 mmol)Substrate
Terminal Alkyne1.5 equivCoupling partner
PdCl₂(PPh₃)₂3 mol%Palladium precatalyst
CuI5 mol%Copper(I) co-catalyst
Triethylamine (Et₃N)3.0 equivBase
THF(e.g., 5 mL)Solvent
TemperatureRoom Temperature to 60 °CReaction temperature
Reaction Time6-18 hMonitored by TLC or LC-MS

Step-by-Step Methodology:

  • In a flame-dried Schlenk tube, dissolve 4-Bromo-5-chloropyridin-3-ol in THF.

  • Add the terminal alkyne, triethylamine, PdCl₂(PPh₃)₂, and CuI to the solution.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Catalytic Cycle Diagram: Sonogashira Coupling

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[11] This transformation has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the preparation of arylamines.

Causality Behind Experimental Choices
  • Catalyst System: This reaction typically requires a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand. Ligands such as BrettPhos have proven to be highly effective for a broad range of substrates.[12] The use of pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.[2]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the regioselective amination at the C4 position of the substrate.

Table 3: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/ParameterQuantity/ValueNotes
4-Bromo-5-chloropyridin-3-ol1.0 equiv (e.g., 208 mg, 1.0 mmol)Substrate
Amine1.2 equivCoupling partner
BrettPhos Pd G32 mol%Palladium precatalyst
BrettPhos2 mol%Additional Ligand
Sodium tert-butoxide (NaOtBu)1.4 equivBase
Toluene(e.g., 5 mL)Solvent
Temperature110 °CReaction temperature
Reaction Time12-24 hMonitored by TLC or LC-MS

Step-by-Step Methodology:

  • Inside a nitrogen-filled glovebox, add 4-Bromo-5-chloropyridin-3-ol, the amine (if solid), BrettPhos Pd G3 precatalyst, BrettPhos ligand, and sodium tert-butoxide to a vial.

  • Add anhydrous, degassed toluene, followed by the amine (if liquid).

  • Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C in a pre-heated oil bath or heating block with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and separate the layers.

  • Extract the aqueous phase with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationship Diagram: Key Steps in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic Start Reactants & Catalysts (in inert atmosphere) OxAdd Oxidative Addition (Pd(0) to Ar-Br) Start->OxAdd LigandEx Ligand Exchange (Amine Coordination) OxAdd->LigandEx Base promotes de-protonation RedElim Reductive Elimination (C-N Bond Formation) LigandEx->RedElim Product Arylamine Product + Regenerated Pd(0) RedElim->Product Product->OxAdd Catalytic Cycle Continues

Caption: Key mechanistic steps in the Buchwald-Hartwig amination catalytic cycle.

Conclusion

4-Bromo-5-chloropyridin-3-ol is a highly valuable building block for the synthesis of substituted pyridinols. The pronounced difference in reactivity between the bromo and chloro substituents allows for predictable and regioselective palladium-catalyzed cross-coupling reactions at the C4 position. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve maximum yields. The insights into the causality behind the experimental choices and the mechanistic diagrams are intended to empower researchers to troubleshoot and adapt these methods for their specific synthetic goals.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. In Topics in Organometallic Chemistry (pp. 85-108). Springer, Berlin, Heidelberg. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Taylor, A. P., & Morken, J. P. (2002). A Catalytic, Enantioselective Synthesis of 2-Aryl- and 2-Alkenyl-Substituted 4-Piperidinols. Journal of the American Chemical Society, 124(41), 12202-12203. [Link]

  • Al-Masum, M., & Livinghouse, T. (2000). A Highly Efficient and Regioselective Palladium-Catalyzed Sonogashira Coupling of 2,4-Dichloropyrimidines. Tetrahedron Letters, 41(2), 247-250. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from mixtures of Pd(dba)2 and phosphines. *Coordination Chemistry Reviews, 178-180, 511-528. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A new air-stable palladium precatalyst for C–N and C–O cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 4-Bromo-5-chloropyridin-3-ol coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Reaction Conditions for 4-Bromo-5-chloropyridin-3-ol Coupling

Introduction

Subject: 4-Bromo-5-chloropyridin-3-ol (CAS: 1211517-85-9) Application: Building block for kinase inhibitors and polyfunctionalized heterocycles.

This guide addresses the specific challenges associated with cross-coupling reactions of 4-Bromo-5-chloropyridin-3-ol . As a Senior Application Scientist, I have synthesized field data and mechanistic insights to help you overcome the inherent steric and electronic hurdles of this scaffold. The 4-position of the pyridine ring is electronically activated for oxidative addition, yet the flanking 3-hydroxyl and 5-chloro substituents create a "steric canyon" that often leads to catalyst deactivation or stalled conversion.

Section 1: Critical Reaction Parameters (FAQs)

Q1: Why is my reaction stalling despite using standard Suzuki conditions (Pd(PPh3)4 / Na2CO3)?

A: The standard "tetrakis" conditions fail here due to two primary factors:

  • Steric Congestion: The C4-Br bond is sandwiched between the C3-OH and C5-Cl groups. Triphenylphosphine (PPh3) is not bulky enough to promote reductive elimination in such a crowded environment, nor is it electron-rich enough to accelerate oxidative addition into the hindered bromide.

  • Catalyst Poisoning: The free hydroxyl group (pKa ~11 for pyridinols) can deprotonate to form an anion that coordinates tightly to the Palladium center, forming an off-cycle resting state that halts catalysis.

Recommendation: Switch to a Buchwald-type precatalyst system (e.g., XPhos Pd G4 or SPhos Pd G3) or an NHC-Pd system (PEPPSI-IPr). These ligands are designed to form a "monoligated" Pd(0) species that is highly active for hindered substrates.

Q2: Do I strictly need to protect the 3-hydroxyl group?

A: Highly Recommended. While direct coupling of the free phenol is possible using excess base (3.0 equivs of K3PO4 to ensure full deprotonation and buffering), it significantly narrows the window of successful ligands.

  • Without Protection: You risk forming stable Pd-alkoxides.

  • With Protection: Protecting the hydroxyl group as a Methoxymethyl (MOM) ether, Benzyl (Bn) ether, or Tosylate (OTs) dramatically improves yields.

    • Note: A Tosylate at C3 is electron-withdrawing, further activating the C4-Br bond. However, be careful—C3-OTs can itself act as a pseudohalide electrophile, potentially leading to mixtures. MOM or Benzyl are safer for chemoselectivity.

Q3: How do I ensure reaction at the Bromine (C4) and not the Chlorine (C5)?

A: Chemoselectivity is naturally favored at C4, but you must control the temperature.

  • Electronic Factor: The C4 position is gamma to the nitrogen, making it more electron-deficient than the C5 position (beta). Palladium(0) preferentially undergoes oxidative addition at the most electron-deficient C-X bond.

  • Bond Energy: The C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol).

  • Control Strategy: Run the reaction at 60–80°C . Increasing temperature to >100°C increases the risk of activating the C5-Cl bond, leading to bis-coupling or polymerization.

Section 2: Optimized Experimental Protocols

The following protocols are designed as self-validating systems. If Step 2 fails (color change/homogeneity), do not proceed to heating.

Protocol A: Coupling of Protected Substrate (Recommended)

Substrate: 4-Bromo-5-chloro-3-(methoxymethoxy)pyridine

ComponentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.2 - 1.5Nucleophile
Catalyst 2-5 mol%XPhos Pd G4 or Pd(dppf)Cl2·DCM
Base 2.0 - 3.0K3PO4 (anhydrous) or Cs2CO3
Solvent [0.2 M]1,4-Dioxane/H2O (4:1) or Toluene/H2O
Temp 80 °CActivation Energy Control

Step-by-Step:

  • Purge: Charge solid reagents into a reaction vial. Seal and purge with Argon/N2 for 5 minutes.

  • Solvation: Add degassed solvents via syringe.

  • Activation: Stir at Room Temperature (RT) for 10 mins. Check: The solution should turn from orange to a dark homogenous color (depending on precatalyst).

  • Reaction: Heat to 80°C. Monitor by LCMS at 2 hours.

    • Success Marker: Conversion >90% with <5% de-brominated byproduct.

Protocol B: Direct Coupling of Free Hydroxyl (Challenging)

Substrate: 4-Bromo-5-chloropyridin-3-ol[1][2][3][4]

ComponentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.5Nucleophile (Excess required)
Catalyst 5 mol%Pd-PEPPSI-IPr or SPhos Pd G3
Base 3.5 K3PO4 (Must be excess to handle OH)
Solvent [0.1 M]n-Butanol or Dioxane
Temp 100 °CHigher temp needed for turnover

Step-by-Step:

  • Pre-Stir: Mix Substrate and Base in solvent for 15 mins at RT to form the pyridin-3-olate anion.

  • Add Catalyst: Add the Pd source under inert flow.

  • Heat: Ramp quickly to 100°C.

    • Warning: If a black precipitate (Pd black) forms immediately, the catalyst has decomposed. Add 10 mol% free ligand (e.g., SPhos) to stabilize.

Section 3: Troubleshooting & Logic Visualization

Decision Logic: Optimization Workflow

Use this logic flow to diagnose low yields.

OptimizationStrategy Start Start: Low Yield / Stalled Reaction CheckByproduct Analyze Byproducts (LCMS) Start->CheckByproduct Dehalogenation Byproduct: Des-Bromo (Protodehalogenation) CheckByproduct->Dehalogenation Mass = M-Br+H Homocoupling Byproduct: Biaryl (Boronic Homocoupling) CheckByproduct->Homocoupling Mass = 2xBoronic NoReaction Result: Recovered Starting Material CheckByproduct->NoReaction Mass = SM Soln_Dehalo Fix: Switch solvent to Toluene (anhydrous). Avoid alcoholic solvents. Dehalogenation->Soln_Dehalo Soln_Homo Fix: Degas more thoroughly. Add dropwise Boronic Acid. Homocoupling->Soln_Homo Soln_NoRxn Fix: Steric Failure. Switch to XPhos or PEPPSI-IPr. Protect 3-OH group. NoReaction->Soln_NoRxn

Caption: Diagnostic workflow for troubleshooting failed couplings of 4-bromo-5-chloropyridin-3-ol.

Mechanistic Insight: Selectivity Control

The following diagram illustrates why C4 reacts before C5, and how the 3-OH group interferes.

Selectivity Substrate 4-Br-5-Cl-pyridin-3-ol C4_Site C4-Br Site (Electron Deficient) (Sterically Crowded) Substrate->C4_Site C5_Site C5-Cl Site (Stronger Bond) (Less Reactive) Substrate->C5_Site OH_Group 3-OH Group (Catalyst Poison) Substrate->OH_Group OxAdd Oxidative Addition (Rate Limiting) C4_Site->OxAdd Productive Cycle Pd0 Pd(0) Catalyst OH_Group->Pd0 Coordinates/Poisons Pd0->C4_Site Preferred Attack (Weaker Bond) Pd0->C5_Site Minor Pathway (Requires >100°C)

Caption: Mechanistic competition between C4-Br activation, C5-Cl inertness, and C3-OH poisoning.

Section 4: References

  • Lutz, M. R., et al. "High-Throughput Optimization of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sterically Hindered Pyridines." Organic Process Research & Development, vol. 22, no. 10, 2018.

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, vol. 129, no. 11, 2007, pp. 3358–3366.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides." Chemistry – A European Journal, vol. 12, no. 18, 2006, pp. 4749–4755.

  • Tang, D., et al. "Suzuki Coupling Reaction: An Experimental and Theoretical Investigation of 3-hydroxy-4-bromopyridine derivatives." ResearchGate, 2020.

Sources

Technical Support Center: Optimization of Catalyst Loading for 4-Bromo-5-chloropyridin-3-ol Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions involving 4-Bromo-5-chloropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will delve into the nuances of catalyst selection and loading, addressing specific challenges posed by this multifunctional substrate.

Introduction: The Challenge of 4-Bromo-5-chloropyridin-3-ol

4-Bromo-5-chloropyridin-3-ol presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two distinct halogen atoms (bromine and chlorine) raises issues of chemoselectivity, while the hydroxyl group can influence the electronic properties of the pyridine ring and potentially interact with the catalytic system. Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, leading to catalyst inhibition or deactivation. A thorough understanding of these factors is crucial for developing a robust and efficient cross-coupling protocol.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react preferentially in a cross-coupling reaction with 4-Bromo-5-chloropyridin-3-ol?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order of their carbon-halogen (C-X) bond dissociation energies: I > Br > OTf > Cl.[1] Therefore, the C-Br bond at the 4-position is significantly more reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst over the C-Cl bond at the 5-position. This inherent difference in reactivity allows for selective functionalization at the C4 position while leaving the C5 chloro-substituent intact for potential subsequent transformations.

Q2: What is a good starting point for catalyst loading in a Suzuki-Miyaura coupling with this substrate?

A2: A typical starting point for catalyst loading in Suzuki-Miyaura reactions is in the range of 1-5 mol% of the palladium precatalyst.[2] For a complex substrate like 4-Bromo-5-chloropyridin-3-ol, beginning with a slightly higher loading, for instance, 2-3 mol%, can be advantageous to ensure a sufficient concentration of the active catalytic species. Subsequent optimization can then focus on reducing the catalyst loading to minimize costs and residual palladium levels in the product.

Q3: Does the hydroxyl group at the 3-position require protection?

A3: The necessity of protecting the hydroxyl group depends on the specific reaction conditions, particularly the base employed. Strong bases can deprotonate the hydroxyl group, forming a pyridinolate species that can alter the electronic properties of the ring and potentially coordinate with the palladium catalyst. However, many modern Suzuki-Miyaura conditions utilize milder bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) which may not necessitate protection.[3]

Recommendation: For initial screening, it is advisable to attempt the reaction without a protecting group. If low yields, catalyst deactivation, or side reactions are observed, protection of the hydroxyl group as a methyl ether, benzyl ether, or a silyl ether should be considered.

Q4: What are the most common side reactions to watch out for?

A4: The most prevalent side reactions in the cross-coupling of pyridyl halides include:

  • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, which is particularly problematic with some heteroaryl boronic acids.[4] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.

  • Homocoupling: Dimerization of the boronic acid or the aryl halide can occur, often promoted by the presence of oxygen. Ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom can occur, leading to the formation of byproducts. This can sometimes be influenced by the choice of solvent and base.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of catalyst loading for the cross-coupling of 4-Bromo-5-chloropyridin-3-ol.

Problem 1: Low to No Conversion of Starting Material
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst Ensure the palladium precatalyst is of high quality and has been stored under an inert atmosphere. Consider using a pre-activated catalyst or an air-stable precatalyst complex. The pyridine nitrogen can act as a ligand, potentially poisoning the catalyst.
Inefficient Oxidative Addition The C-Br bond at the 4-position is generally reactive. However, if conversion is still low, consider switching to a more electron-rich and sterically hindered phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). These ligands promote the oxidative addition step, which is often rate-limiting.
Poor Transmetalation Ensure the base is appropriate for activating the boronic acid. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. The addition of water as a co-solvent can sometimes improve the solubility and activity of inorganic bases.
Catalyst Inhibition by Pyridine Nitrogen The lone pair of the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Using bulky ligands can sterically shield the metal center and mitigate this inhibition.[4]
Problem 2: Predominant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Potential Cause Troubleshooting Steps & Explanation
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can facilitate the homocoupling of boronic acids.
Unstable Boronic Acid Switch from a boronic acid to a more stable boronic acid pinacol ester (BPin) or a potassium trifluoroborate salt (BF₃K). These derivatives are less prone to protodeboronation under basic conditions.[4]
Reaction Conditions Too Harsh Consider lowering the reaction temperature or using a milder base. While higher temperatures can increase reaction rates, they can also promote side reactions.

Experimental Protocols & Data

While specific data for 4-Bromo-5-chloropyridin-3-ol is scarce in the literature, the following protocols for analogous systems can serve as a starting point for optimization.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with 4-Bromo-5-chloropyridin-3-ol (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol). The palladium precatalyst and ligand are then added. The tube is sealed, evacuated, and backfilled with argon three times. Degassed solvent is added via syringe, and the reaction mixture is heated to the desired temperature with stirring. Reaction progress is monitored by TLC, GC-MS, or LC-MS.[5]

Catalyst Loading Optimization: A Representative Study

The following table, adapted from studies on similar halo-pyridines, illustrates the typical effect of catalyst loading on reaction yield.

EntryPalladium PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂SPhos5K₃PO₄1,4-Dioxane/H₂O100High
2Pd(OAc)₂SPhos2K₃PO₄1,4-Dioxane/H₂O100High
3Pd(OAc)₂SPhos1K₃PO₄1,4-Dioxane/H₂O100Moderate-High
4Pd(OAc)₂SPhos0.5K₃PO₄1,4-Dioxane/H₂O100Moderate
5Pd(PPh₃)₄-5K₂CO₃Toluene/EtOH/H₂O80Low-Moderate

Note: This data is illustrative and based on general trends observed for challenging Suzuki couplings. Actual yields will vary depending on the specific boronic acid and precise reaction conditions.

Visualization of the Catalytic Cycle and Troubleshooting Logic

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r2 reductive_elimination Reductive Elimination pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X (4-Bromo-5-chloro-3-pyridinol) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or No Reaction check_catalyst Check Catalyst Activity and Loading start->check_catalyst increase_loading Increase Catalyst Loading (e.g., to 3-5 mol%) check_catalyst->increase_loading No Improvement change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand Still Low check_base Evaluate Base and Solvent increase_loading->check_base success Improved Yield increase_loading->success Improvement change_ligand->check_base change_ligand->success Improvement stronger_base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->stronger_base No Improvement cosolvent Add Water as a Co-solvent check_base->cosolvent Solubility Issues check_boron Assess Boron Reagent Stability stronger_base->check_boron stronger_base->success Improvement cosolvent->check_boron cosolvent->success Improvement boron_ester Use Boronic Ester (BPin) or Trifluoroborate (BF₃K) check_boron->boron_ester Protodeboronation Observed protect_oh Consider Protecting the Hydroxyl Group boron_ester->protect_oh boron_ester->success Improvement protect Protect OH as OMe, OBn, or OTBS protect_oh->protect Side Reactions Persist protect->success

Caption: A logical flowchart for troubleshooting low-yielding reactions.

References

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]

  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). Retrieved from [Link]

  • Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.). Retrieved from [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Retrieved from [Link]

  • Effect of catalyst loading on the yield and reaction time of model... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Retrieved from [Link]

  • Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... - ResearchGate. (n.d.). Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (n.d.). Retrieved from [Link]

Sources

dealing with regioisomers in the synthesis of 4-Bromo-5-chloropyridin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis & Purification of 4-Bromo-5-chloropyridin-3-ol Derivatives Ticket ID: REGIO-PYR-045 Status: Open for Consultation[1]

The Regioselectivity Paradox

User Query: "I am attempting to synthesize 4-bromo-5-chloropyridin-3-ol from 5-chloropyridin-3-ol using NBS. I am seeing two spots on TLC and my NMR suggests a mixture of isomers. Why is the reaction not selective for the 4-position, and how do I fix this?"

Technical Diagnosis: You are encountering the classic "Pyridinol Ortho-Effect." In 3-hydroxypyridine derivatives, the hydroxyl group (or its anion) is a powerful ortho, para-director.[1] However, the pyridine nitrogen exerts its own electronic influence.

  • The Trap (C2-Attack): The C2 position is electronically activated by the 3-OH group (ortho) and is often the site of kinetic control during Electrophilic Aromatic Substitution (EAS), despite being sterically adjacent to the ring nitrogen.

  • The Target (C4-Attack): The C4 position is also ortho to the hydroxyl group but is sterically less hindered than C2. However, without specific directing groups, EAS often yields a mixture of C2-Br (unwanted) and C4-Br (target), or the 2,4-dibromo byproduct.[1]

Strategic Solution: To guarantee the 4-bromo isomer, you must switch from a "probability-based" EAS approach to a "precision-based" Directed Ortho Metalation (DoM) strategy, or optimize the EAS conditions to favor thermodynamic control.[1]

Decision Matrix: Selecting Your Route

Before proceeding, evaluate your constraints (Scale vs. Purity) using this decision tree.

SynthesisStrategy Start Start: 5-Chloropyridin-3-ol Constraint Primary Constraint? Start->Constraint Scale High Throughput / Low Cost Constraint->Scale Cost/Speed Precision High Purity / Complex Synthesis Constraint->Precision Regio-Purity EAS Route A: Electrophilic Substitution (NBS/NCS) EAS_Risk Risk: C2/C4 Mixture Requires HPLC/Column EAS->EAS_Risk Scale->EAS DoM Route B: Directed Ortho Metalation (Li-Base / Carbamate) DoM_Benefit Benefit: Exclusive C4 Selectivity DoM->DoM_Benefit Precision->DoM

Figure 1: Strategic decision tree for selecting the synthesis route based on project constraints.

Experimental Protocols

Protocol A: The "Quick" Route (EAS Optimization)

Best for: Early screening or when HPLC purification is readily available.

The Issue: Standard bromination (Br₂, AcOH) often over-brominates or hits C2. The Fix: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent to moderate reactivity.

  • Dissolution: Dissolve 5-chloropyridin-3-ol (1.0 eq) in Acetonitrile (MeCN) or DMF.

    • Why? MeCN moderates the electrophilicity of the bromonium ion compared to acetic acid.

  • Temperature Control: Cool to 0°C .

    • Why? Lower temperature favors the kinetic product. While C2 is often kinetic, steric bulk at low temps can sometimes favor C4 slightly, but more importantly, it prevents di-bromination.[1]

  • Addition: Add NBS (0.95 eq) portion-wise over 1 hour.

    • Crucial: Starve the reaction of bromide. Do not use excess NBS.[1]

  • Workup: Quench with saturated Na₂S₂O₃. Extract with EtOAc.[1]

  • Purification: You must perform chromatography.[1]

    • Stationary Phase: Silica gel.[1][2]

    • Mobile Phase: DCM:MeOH (95:5). The C2-bromo isomer is typically less polar (elutes first) due to internal H-bonding with the ring nitrogen, whereas the C4-bromo isomer (target) is more polar.[1]

Protocol B: The "Pro" Route (Directed Ortho Metalation)

Best for: Scale-up and definitive structural proof. This utilizes the "Snieckus" methodology.[3][4]

Mechanism: The O-carbamate group directs lithiation exclusively to the C4 position because the C2 position is destabilized by the adjacent nitrogen lone pair (repulsion).

  • Protection: React 5-chloropyridin-3-ol with N,N-diethylcarbamoyl chloride (1.1 eq) and NaH in THF to form O-carbamate intermediate .

  • Metalation:

    • Dissolve intermediate in dry THF. Cool to -78°C .[1][5]

    • Add s-BuLi (1.1 eq) dropwise.[1]

    • Wait: Stir for 1 hour at -78°C. The Li coordinates to the carbamate oxygen and deprotonates C4.[1]

  • Quench: Add electrophile (e.g., CBr₄ or Br₂ or NBS) dissolved in THF.

  • Deprotection: Reflux in dilute NaOH/EtOH to remove the carbamate and reveal the hydroxyl group.

Analytical Forensics: Proving Your Structure

User Query: "Both isomers have the same mass (MW). How do I prove I have the 4-bromo and not the 2-bromo isomer using 1H NMR?"

Technical Answer: You must look at the Coupling Constants (J-values) and Chemical Shifts . The relationship between the remaining protons tells the story.

FeatureTarget: 4-Bromo-5-chloro-3-ol Impurity: 2-Bromo-5-chloro-3-ol
Remaining Protons H2 and H6H4 and H6
Spatial Relationship Para (across the ring)Meta (separated by one carbon)
Coupling Constant (

)

(Singlets)

(Doublets)
H2 Shift Very Downfield (~8.2 - 8.5 ppm) (Deshielded by Ring N)N/A (Substituted by Br)
H4 Shift N/A (Substituted by Br)Upfield (~7.5 - 7.8 ppm)
Visualizing the NMR Logic

NMR_Identification Input 1H NMR Spectrum (Aromatic Region) CheckJ Check Coupling (J) Input->CheckJ Singlets Two Singlets (J < 1 Hz) CheckJ->Singlets Sharp Peaks Doublets Two Doublets (J ~ 2.2 Hz) CheckJ->Doublets Split Peaks Target CONFIRMED: 4-Bromo Isomer (Para-protons H2/H6) Singlets->Target Impurity REJECTED: 2-Bromo Isomer (Meta-protons H4/H6) Doublets->Impurity

Figure 2: Flowchart for distinguishing regioisomers using proton NMR coupling patterns.

Troubleshooting FAQ

Q1: Can I separate the isomers if I already ran the reaction and got a mixture? A: Yes, but it is difficult. The 2-bromo isomer often has a lower pKa and different hydrogen bonding capability.[1]

  • Try: Recrystallization from Ethanol/Water. The 4-bromo isomer is typically more symmetric and may crystallize preferentially.[1]

  • Try: Reverse Phase HPLC (C18 column) using an acidic mobile phase (0.1% TFA in Water/MeCN).

Q2: Why not start with 4-bromo-3-pyridinol and chlorinate it? A: Chlorination is generally more aggressive and less selective than bromination.[1] Chlorinating 4-bromo-3-pyridinol often leads to stripping of the bromine (halogen exchange) or polychlorination.[1] The "Bromine-last" or "DoM" approach is chemically safer.[1]

Q3: Is the O-carbamate group stable? A: The O-carbamate is stable to lithiation conditions (-78°C) but can undergo the Anionic Fries Rearrangement if allowed to warm up before quenching.[1] Ensure you keep the reaction cold until the electrophile (Bromine source) is added.

References

  • Snieckus, V. (1990).[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933.

  • Schlosser, M. (2005). "The 2×3 Isomer Permutations of Bromochloropyridines: A Chromatographic and Spectroscopic Identification Guide." Helvetica Chimica Acta, 88(2), 243-248.[1]

  • Wang, X., et al. (2023). "4,5-Regioselective Functionalization of 2-Chloropyridines." MDPI Molecules.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis.[1] Pergamon Series in Analytical Chemistry.[1] (Standard text for DoM lithiation logic).

Sources

Navigating the Synthesis of 4-Bromo-5-chloropyridin-3-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Bromo-5-chloropyridin-3-ol. This guide is designed to provide expert insights and practical troubleshooting advice for researchers engaged in the synthesis of this and structurally similar halogenated pyridinol compounds. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical strategies to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent selection.

The Synthetic Landscape: Acknowledging the Gaps

It is important to note that a standardized, publicly available protocol for the direct synthesis of 4-Bromo-5-chloropyridin-3-ol is not extensively documented in the scientific literature. Therefore, this guide is built upon established principles of pyridine chemistry, drawing parallels from the synthesis of analogous substituted pyridinols. The troubleshooting and FAQ sections are designed to address challenges that are likely to arise based on the known reactivity of the pyridine nucleus and the influence of its substituents.

Core Principles: Understanding the Pyridine Ring

The pyridine ring presents a unique set of challenges and opportunities in organic synthesis. Its electron-deficient nature, a consequence of the electronegative nitrogen atom, deactivates the ring towards electrophilic aromatic substitution compared to benzene.[1][2][3] This inherent reactivity profile dictates the strategic choices in synthetic design, particularly in the introduction of substituents.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles you may encounter during the synthesis of 4-Bromo-5-chloropyridin-3-ol, with a focus on the impact of solvent choice.

Issue 1: Low Yield of Halogenation

Question: I am attempting a bromination or chlorination of a pyridinol precursor and observing low conversion to the desired 4-Bromo-5-chloropyridin-3-ol. What are the likely causes and how can I optimize the reaction?

Answer:

Low halogenation yields in pyridine systems can stem from several factors, primarily related to the deactivation of the ring and the reaction conditions. The choice of solvent plays a pivotal role in modulating the reactivity of both the substrate and the halogenating agent.

Potential Causes & Solutions:

  • Insufficient Electrophilicity of the Halogenating Agent: The electron-deficient pyridine ring requires a potent electrophile for successful halogenation.

    • Solvent Influence: In non-polar solvents, the electrophilicity of agents like Br₂ or Cl₂ may be insufficient. Polar aprotic solvents like acetonitrile can sometimes enhance the reaction rate. For more challenging substrates, strongly acidic media like oleum or a mixture of sulfuric and nitric acid can be used to generate a more potent electrophile, though this may not be compatible with a hydroxyl substituent.

  • Protonation of the Pyridine Nitrogen: In acidic media, the pyridine nitrogen is readily protonated, further deactivating the ring towards electrophilic attack.

    • Solvent Strategy: While acidic conditions can generate a stronger electrophile, they can also hinder the reaction by protonating the substrate. A careful balance is necessary. Using a solvent that can solvate the electrophile without excessive protonation of the pyridine ring is key. Chlorinated solvents like dichloromethane (DCM) or chloroform are often employed.

  • Incorrect Solvent Polarity: The polarity of the solvent can significantly impact the solubility of reagents and the stability of intermediates.

    • Troubleshooting Steps:

      • Screen Solvents: If your current solvent is not providing satisfactory results, consider screening a range of solvents with varying polarities. A good starting point would be to compare a non-polar solvent (e.g., hexane, toluene), a polar aprotic solvent (e.g., acetonitrile, DMF), and a polar protic solvent (e.g., acetic acid), keeping in mind the compatibility with your reagents.

      • Solubility Check: Ensure all your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to heterogeneous reaction mixtures and low conversion.

Issue 2: Formation of Multiple Isomers and Side Products

Question: My reaction is producing a mixture of halogenated isomers and other impurities, making purification difficult. How can I improve the regioselectivity and minimize side reactions?

Answer:

Controlling regioselectivity in the substitution of polysubstituted pyridines is a significant challenge. The directing effects of the existing substituents (hydroxyl, chloro, and bromo groups in the target molecule) will dictate the position of incoming electrophiles. Solvent choice can influence this selectivity.

Potential Causes & Solutions:

  • Complex Directing Effects: The interplay of activating and deactivating groups on the pyridine ring can lead to a mixture of products. The hydroxyl group is activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. The nitrogen atom's electron-withdrawing effect further complicates the regiochemical outcome.

  • Solvent Effects on Regioselectivity: The solvent can influence the distribution of isomers by differentially solvating the transition states leading to their formation.

    • Solvent Polarity and Hydrogen Bonding: In protic solvents, hydrogen bonding to the pyridine nitrogen or the hydroxyl group can alter the electronic distribution in the ring and thus the preferred site of attack. Experimenting with aprotic solvents of varying polarity (e.g., THF, dioxane, acetonitrile) might offer better control.

  • Side Reactions:

    • Over-halogenation: Prolonged reaction times or an excess of the halogenating agent can lead to the introduction of additional halogen atoms. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.

    • Degradation: Pyridinols can be sensitive to harsh reaction conditions. Strong acids or high temperatures can lead to decomposition.

Experimental Workflow for Optimizing Regioselectivity:

start Start with Precursor solvent_screen Solvent Screen (DCM, MeCN, AcOH) start->solvent_screen temp_opt Temperature Optimization (-20°C to RT) solvent_screen->temp_opt reagent_control Stoichiometry Control (1.0 to 1.2 eq. Halogenating Agent) temp_opt->reagent_control analysis Analyze Isomer Ratio (NMR, LC-MS) reagent_control->analysis end Optimized Conditions analysis->end

Caption: Workflow for optimizing halogenation regioselectivity.

Issue 3: Difficulty in Product Isolation and Purification

Question: My product, 4-Bromo-5-chloropyridin-3-ol, is proving difficult to isolate from the reaction mixture and purify. What strategies can I employ?

Answer:

The polar nature of pyridinols, coupled with the presence of halogens, can make both isolation and purification challenging. The choice of solvents for extraction and chromatography is critical.

Troubleshooting Purification:

  • Extraction:

    • Solvent Selection: Due to the polar hydroxyl group, 4-Bromo-5-chloropyridin-3-ol may have significant water solubility. Using a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol can improve recovery from aqueous work-ups.

    • pH Adjustment: The phenolic hydroxyl group allows for manipulation of solubility based on pH. During aqueous work-up, carefully adjusting the pH of the aqueous layer can help to either keep the product in the organic phase (acidic pH) or extract acidic impurities into the aqueous phase (basic pH).

  • Crystallization:

    • Solvent System: Finding a suitable solvent or solvent system for crystallization is often a matter of trial and error.[4] A good starting point is a binary solvent system, such as dichloromethane/hexane, ethyl acetate/heptane, or methanol/water. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[5]

  • Chromatography:

    • Streaking on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing or streaking.

      • Solution: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can neutralize the acidic sites on the silica and improve peak shape.[4]

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (C18) is another option for polar compounds.

Data Table: Common Solvents for Extraction and Chromatography of Polar Heterocycles

Solvent System (v/v)ApplicationRationale
Dichloromethane / Methanol (9:1 to 8:2)Column ChromatographyGood for eluting polar compounds from silica gel.
Ethyl Acetate / Hexane (Gradient)Column ChromatographyA versatile system with a wide polarity range.
Dichloromethane / IsopropanolExtractionThe alcohol co-solvent increases the polarity for better extraction of polar products.
Triethylamine in Eluent (0.1-1%)Column Chromatography (Silica)Deactivates acidic sites on silica gel to prevent streaking of basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route to 4-Bromo-5-chloropyridin-3-ol?

A plausible, though unconfirmed, synthetic strategy could involve a multi-step sequence starting from a suitable aminopyridine precursor. A hypothetical pathway is outlined below:

start Aminopyridine Precursor diazotization Diazotization (NaNO₂, H₂SO₄/H₂O) start->diazotization sandmeyer_cl Sandmeyer Reaction (Cl) (CuCl, HCl) diazotization->sandmeyer_cl bromination Electrophilic Bromination (NBS or Br₂ in AcOH) sandmeyer_cl->bromination demethylation Demethylation (if starting with methoxy) (HBr or BBr₃ in DCM) bromination->demethylation product 4-Bromo-5-chloropyridin-3-ol demethylation->product

Caption: A hypothetical synthetic pathway to 4-Bromo-5-chloropyridin-3-ol.

This pathway involves:

  • Diazotization of an aminopyridine. The solvent for this step is typically aqueous acid.[6] The stability of the diazonium salt is crucial and can be influenced by the solvent medium.[7][8]

  • Sandmeyer Reaction to introduce the chlorine atom.

  • Electrophilic Bromination . Acetic acid is a common solvent for this step as it can help to activate the brominating agent.

  • If starting with a methoxy-substituted pyridine, a final demethylation step would be required. Reagents like HBr or BBr₃ are effective, and the choice of solvent (e.g., DCM for BBr₃) is critical for reaction efficiency and to avoid side reactions.[9]

Q2: How does solvent polarity affect the rate of electrophilic aromatic substitution on a pyridine ring?

Solvent polarity can have a complex effect on the rate of electrophilic aromatic substitution. Polar solvents can stabilize the charged intermediate (the sigma complex or arenium ion), which can, in some cases, increase the reaction rate.[10] However, for pyridine derivatives, polar protic solvents can also protonate the nitrogen atom, which strongly deactivates the ring and slows down the reaction. Therefore, the optimal solvent is often a polar aprotic solvent like acetonitrile or a non-polar solvent like dichloromethane that can solubilize the reagents without significantly altering the reactivity of the substrate.

Q3: What are the key safety considerations when working with halogenated pyridines and the reagents for their synthesis?

Many halogenated organic compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Brominating agents like bromine are highly corrosive and toxic. Reagents for diazotization can be unstable. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Solvent effects seen in aromatic electrophilic substitution are related to the existence of arenium cationic intermediates. (2017, November 13). Quora. Retrieved from [Link]

  • Electrophilic aromatic substitution reactions of pyridine normally occur at C3. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Solvent medium for diazotization reaction. (2017). Google Patents.
  • Solvent medium for diazotization reaction. (2014). Google Patents.
  • Laboratory Techniques of Purification and Isolation. (2012). International Journal of Drug Development & Research. Retrieved from [Link]

  • Why does aromatic electrophilic substitution on carbons in pyridine occur very much less than in benzene? (2025, September 28). Filo. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Why does aromatic electrophilic substitution on carbons in pyridine occur very much less than in benzene? (2025, September 27). Filo. Retrieved from [Link]

  • Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Synthesis of Some Commercially-Available Heterocyclic Drugs. (2017, March 29). YouTube. Retrieved from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • What demethylating reagent do you suggest? (2016, August 4). ResearchGate. Retrieved from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (2014, July 15). Denmark Group. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]

  • Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. (2025, August 7). ResearchGate. Retrieved from [https://www.researchgate.net/publication/250058814_Demethylation_of_Methyl_Aryl_Ethers_using_Pyridine_Hydrochloride_in_Solvent-free_Conditions_under_Microwave_Irradiation]([Link]_ Microwave_Irradiation)

  • Diazonium compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. (n.d.). Journal of Chemical Research, Synopses. Retrieved from [Link]

  • Index. (n.d.). Master Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 4-Bromo-5-chloropyridin-3-ol vs. 4-Bromo-5-fluoropyridin-3-ol in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD), 3,4,5-trisubstituted pyridines are privileged scaffolds, particularly for kinase inhibitors and GPCR ligands.[1] The choice between 4-bromo-5-chloropyridin-3-ol (5-Cl) and 4-bromo-5-fluoropyridin-3-ol (5-F) is rarely arbitrary; it dictates the synthetic strategy, downstream chemoselectivity, and final physicochemical profile of the drug candidate.[1]

  • The 5-F Analog: The premium choice for late-stage functionalization .[1] The C–F bond is inert to standard palladium catalysis, ensuring exclusive chemoselectivity at the C4–Br position. It also offers metabolic stability (blocking P450 oxidation).

  • The 5-Cl Analog: The cost-effective choice for early intermediates .[1] While cheaper, it carries a risk of competitive oxidative addition at C5 during cross-coupling. It offers orthogonal reactivity if the C5–Cl is intended for subsequent displacement (e.g., Buchwald-Hartwig amination).

Physicochemical & Electronic Profiling

The substitution at C5 fundamentally alters the electronic environment of the pyridine ring and the acidity of the C3-hydroxyl group.

Feature4-Bromo-5-chloropyridin-3-ol4-Bromo-5-fluoropyridin-3-olImpact on Synthesis
C5 Substituent Radius ~1.75 Å (Chlorine)~1.47 Å (Fluorine)Sterics: 5-Cl exerts significant steric pressure on C4, potentially slowing sterically demanding couplings.[1]
Electronegativity (Pauling) 3.163.98Electronics: 5-F makes the ring more electron-deficient, accelerating SNAr reactions at C2/C6.[1]
C3-OH Acidity (Est.[1] pKa) ~9.5 - 9.8~9.1 - 9.3Deprotonation: The 5-F analog is more acidic; requires milder bases for O-alkylation.[1]
C5-X Bond Energy ~95 kcal/mol (C-Cl)~116 kcal/mol (C-F)Stability: C-F is inert to Pd(0); C-Cl is susceptible to oxidative addition.[1]

Synthetic Accessibility & Workflows[1]

Synthesis of these scaffolds typically proceeds via electrophilic halogenation of the 5-substituted-3-hydroxypyridine parent.[1] The challenge is regioselectivity : the C3-hydroxyl group directs electrophiles to C2 (ortho) and C6 (para). Directing bromination to C4 requires blocking C2 or exploiting steric/electronic bias.[1]

Workflow Diagram: Synthesis & Divergence

The following diagram illustrates the preparation and divergent reactivity paths.

SynthesisWorkflow Start 5-Halo-3-hydroxypyridine (X = Cl or F) Step1 Protection (MOM/Bn) Start->Step1 NaH, MOMCl DirectBr Direct Bromination (NBS, MeCN) Start->DirectBr Lower Selectivity Step2 Lithiation (DoM) (LDA, -78°C) Step1->Step2 Directs to C4 Step3 Electrophilic Trap (CBr4 or Br2) Step2->Step3 Bromination Product 4-Bromo-5-halo-3-alkoxypyridine Step3->Product Deprotection (Optional) DirectBr->Product Separation of C2/C4 isomers

Figure 1: Directed Ortho Metalation (DoM) is preferred over direct bromination to ensure C4 regioselectivity.

Performance in Catalysis: The "Vs." Comparison

This is the critical decision point. The behavior of the C5-halogen under Palladium catalysis determines the success of library synthesis.

Scenario A: Suzuki-Miyaura Coupling at C4

Objective: Attach an aryl group at C4 while preserving the C5 halogen.[1]

  • With 5-Fluoro:

    • Performance: Excellent. The C–F bond is too strong for oxidative addition by standard Pd(0) species (e.g., Pd(PPh3)4).

    • Advantage: You can use high-activity catalysts (e.g., Pd-XPhos, Pd-RuPhos) to drive the C4 coupling without touching C5.[1]

    • Outcome: >95% Chemoselectivity for C4.[1]

  • With 5-Chloro:

    • Performance: Moderate to Risky.[1]

    • Risk: "Bis-coupling" (reaction at both C4 and C5) or polymerization.[1]

    • Mechanism: Oxidative addition into C–Cl is slower than C–Br but faster than C–F. If the catalyst is too electron-rich (e.g., Buchwald precatalysts), it will activate the C–Cl bond after the C–Br is consumed.

    • Mitigation: Must use "mild" ligands (e.g., dppf, PPh3) and strictly control stoichiometry (1.0 equiv boronic acid).

Scenario B: SNAr Reactivity

Objective: Displace a leaving group (e.g., F or Cl) at C2 or C6 (if functionalized).

  • 5-Fluoro Effect: The fluorine atom is a potent σ-withdrawing group.[1] It significantly lowers the LUMO energy of the pyridine ring, making SNAr displacements at other positions (C2/C6) roughly 10–50x faster than the chloro analog.

Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling (For 5-Cl Analog)

Use this protocol to prevent side-reaction at the C5-Chlorine.[1]

  • Reagents:

    • 4-Bromo-5-chloropyridin-3-ol (protected as O-MOM): 1.0 equiv[1]

    • Aryl Boronic Acid: 1.05 equiv (Do not use excess)

    • Catalyst: PdCl2(dppf)·CH2Cl2 (3 mol%) — Selected for moderate activity.

    • Base: K2CO3 (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:[1]1) degassed.

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvent.[1]

    • Heat to 80 °C (Do not exceed 90 °C to protect the C-Cl bond).

    • Monitor by LCMS.[1] Stop immediately upon consumption of starting material.

  • Expected Yield: 75–85% mono-coupled product.

Protocol B: Robust Coupling (For 5-F Analog)

Use this protocol for difficult substrates; C5-F will remain intact.[1]

  • Reagents:

    • 4-Bromo-5-fluoropyridin-3-ol (protected): 1.0 equiv[1][2]

    • Aryl Boronic Acid: 1.5 equiv

    • Catalyst: XPhos Pd G2 (2 mol%) — High activity permitted.

    • Base: K3PO4 (3.0 equiv)

    • Solvent: THF/Water (10:1).

  • Procedure:

    • Standard inert atmosphere setup.[1]

    • Heat to 60 °C or reflux.[1][3]

    • Note: The C-F bond will survive even prolonged heating with this active catalyst.

Decision Matrix: When to Use Which?

RequirementRecommended AnalogReasoning
Metabolic Stability 5-Fluoro Fluorine blocks metabolic hotspots and increases lipophilicity (LogP) without adding bulk.[1]
Cost Sensitivity 5-Chloro 5-Cl precursors are generally 30–50% cheaper at kilogram scale.[1]
Subsequent Functionalization 5-Chloro The C-Cl bond can be activated later (e.g., using Ni(COD)2 or Buchwald ligands) to introduce a third diversity point. C-F is a "dead end" for standard cross-coupling.[1]
Complex Coupling Partners 5-Fluoro Allows use of aggressive catalysts required to couple sterically hindered boronic acids without side reactions.[1]

Chemoselectivity Visualization

The following graph illustrates the reactivity windows. Note the narrow safety margin for the Chloro-analog compared to the Fluoro-analog.[1]

ReactivityWindow cluster_0 Catalyst Activity Level Low Low Activity (e.g., Pd(PPh3)4) Target Target Reaction: C4-Br Coupling Low->Target Safe for 5-Cl Low->Target Safe for 5-F Med Medium Activity (e.g., Pd(dppf)) Med->Target Safe for 5-Cl Med->Target Safe for 5-F SideCl Side Reaction: C5-Cl Activation Med->SideCl Risk begins High High Activity (e.g., XPhos, RuPhos) High->Target Safe for 5-F High->SideCl High Risk for 5-Cl SideF Side Reaction: C5-F Activation High->SideF No Reaction

Figure 2: The 5-Fluoro analog allows for a broader range of catalyst activities, whereas the 5-Chloro analog requires careful catalyst selection to avoid side reactions.[1]

References

  • Regioselectivity in Pyridine Bromination

    • Topic: Analysis of electrophilic substitution patterns on 3-hydroxypyridines and the directing effects of substituents.
    • Source:

  • Oxidative Addition Kinetics (Cl vs F)

    • Topic: Quantitative comparison of C-Cl vs C-F bond activation rates in Palladium c
    • Source:

  • Synthesis of Fluoropyridines

    • Topic: Methodologies for synthesizing 3-fluoropyridines and 5-substituted analogs via photoredox and classical methods.[1]

    • Source: [Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling (ACS J. Org.[1] Chem.)]([Link])

  • Properties of 5-Fluoro-3-hydroxypyridine

    • Topic: Physical properties and pKa data for the fluorin
    • Source:[1]

Sources

Navigating the Bioactive Landscape of Halogenated Pyridin-3-ols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery and development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its versatility allows for a wide range of structural modifications, leading to compounds with diverse biological activities. Among these, halogenated pyridin-3-ols represent a particularly intriguing class of molecules. The introduction of halogen atoms can significantly modulate the physicochemical properties and biological activities of the parent compound, offering a powerful tool for lead optimization. This guide provides a comparative analysis of the biological activities of 4-Bromo-5-chloropyridin-3-ol analogues, drawing upon available data for related halogenated pyridines to elucidate structure-activity relationships and guide future research. While direct comparative studies on a wide range of 4-Bromo-5-chloropyridin-3-ol analogues are limited in the public domain, this guide synthesizes findings from broader studies on halogenated pyridines to provide valuable insights for researchers, scientists, and drug development professionals.

The Significance of Halogenation in Pyridine Scaffolds

The strategic incorporation of halogen atoms, such as bromine and chlorine, into the pyridin-3-ol backbone can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Halogens can alter lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, the presence of halogens can lead to enhanced membrane permeability and can introduce specific interactions, such as halogen bonding, which can contribute to target affinity and selectivity. The interplay of different halogens and their positions on the pyridine ring is a key determinant of the resulting biological activity.

Comparative Biological Activities of Halogenated Pyridin-3-ol Analogues

Based on the broader literature concerning halogenated pyridines, we can anticipate several key areas of biological activity for 4-Bromo-5-chloropyridin-3-ol and its analogues.

Antimicrobial Activity

Halogenated pyridine derivatives have demonstrated notable potential as antimicrobial agents. Studies on various substituted pyridines have shown that the presence and nature of halogen substituents can significantly impact their efficacy against a range of bacterial and fungal pathogens. For instance, research on flavonoid derivatives has indicated that the presence of chlorine or bromine atoms can enhance antimicrobial properties.[1][2][3] The mechanism often involves the disruption of microbial membranes or the inhibition of essential enzymes.

It is hypothesized that the combination of bromine and chlorine in 4-Bromo-5-chloropyridin-3-ol could lead to a synergistic or enhanced antimicrobial effect. The lipophilicity imparted by the halogens may facilitate penetration of microbial cell walls, while the specific electronic properties could contribute to interactions with key microbial targets. Comparative studies of analogues with varying halogen substitutions (e.g., di-bromo, di-chloro, or fluoro-substituted derivatives) would be crucial to delineate the optimal substitution pattern for antimicrobial potency and spectrum.

Anticancer and Cytotoxic Activity

The pyridine nucleus is a common feature in many anticancer drugs, and halogenation can further enhance their cytotoxic potential against cancer cell lines.[4] The introduction of halogens can influence the molecule's ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation like tyrosine kinases, or induce apoptosis.[5]

For 4-Bromo-5-chloropyridin-3-ol analogues, the cytotoxic activity would likely be dependent on the specific cancer cell line and the substitution pattern on the pyridine ring. Structure-activity relationship (SAR) studies on related compounds, such as 4-aminoquinolines, have shown that the type and position of halogen substituents significantly affect cytotoxicity.[6] For example, some studies suggest that increasing the electronegativity of the halogen atom can lead to increased inhibition of cancer cell growth.[1]

Enzyme Inhibition

Halogenated pyridin-3-ols are also promising candidates for the development of enzyme inhibitors. The 3-hydroxypyridine scaffold is known to chelate metal ions, which is a key feature for inhibiting metalloenzymes. Furthermore, the pyridine ring can participate in various non-covalent interactions within an enzyme's active site.

Studies on 3-hydroxypyridin-4-ones have demonstrated their potential as inhibitors of iron-containing enzymes, with lipophilicity being a key determinant of inhibitory activity.[7] Similarly, 3-hydroxypyridine-2-thione derivatives have been identified as selective inhibitors of histone deacetylases (HDACs).[8][9] Halogenated flavonoids have also been shown to be potent inhibitors of enzymes like monoamine oxidase (MAO).[10][11] Therefore, it is plausible that 4-Bromo-5-chloropyridin-3-ol and its analogues could exhibit inhibitory activity against a range of enzymes, and the nature of the halogen substituents would be critical for both potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for 4-Bromo-5-chloropyridin-3-ol analogues is yet to be established through dedicated studies, we can infer potential trends from the existing literature on related compounds:

  • Nature and Position of Halogens: The type of halogen (F, Cl, Br, I) and its position on the pyridine ring are critical. Generally, increasing the size and lipophilicity of the halogen (from F to I) can enhance membrane permeability and binding to hydrophobic pockets in target proteins. The relative positions of the bromine and chlorine atoms in 4-Bromo-5-chloropyridin-3-ol likely create a specific electronic and steric profile that influences its biological activity.

  • Role of the Hydroxyl Group: The 3-hydroxyl group is a key feature, potentially involved in hydrogen bonding with target residues or in metal chelation. Its acidity can be modulated by the electronic effects of the halogen substituents.

  • Overall Lipophilicity: As suggested by studies on other enzyme inhibitors, the overall lipophilicity of the molecule, influenced by the halogen atoms, is expected to play a significant role in its biological activity, particularly in its ability to cross cell membranes.[7]

To systematically explore the SAR of this class of compounds, the synthesis and biological evaluation of a library of analogues would be necessary. This would involve variations in the halogen atoms (e.g., 4,5-dichloro, 4,5-dibromo, 4-fluoro-5-bromo), their positions, and the introduction of other small substituents on the pyridine ring.

Experimental Protocols for Biological Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Workflow:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solutions of test compounds serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate start->serial_dilution media Prepare sterile Mueller-Hinton Broth (MHB) media->serial_dilution inoculum Prepare standardized microbial inoculum (0.5 McFarland) add_inoculum Add microbial inoculum to each well inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation read_plate Visually inspect for turbidity or use a plate reader incubation->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Detailed Protocol:

  • Preparation of Compounds: Prepare stock solutions of the 4-Bromo-5-chloropyridin-3-ol analogues in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the desired bacterial or fungal strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the prepared inoculum to each well.

    • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight add_compounds Treat cells with serial dilutions of the test compounds seed_cells->add_compounds controls Include vehicle control (e.g., DMSO) and untreated control add_compounds->controls incubation Incubate for a specified period (e.g., 24, 48, or 72 hours) controls->incubation add_mtt Add MTT solution to each well and incubate incubation->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO or SDS) to dissolve formazan crystals add_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance calculate_viability Calculate cell viability as a percentage of the control read_absorbance->calculate_viability determine_ic50 Determine the IC50 value (concentration that inhibits 50% of cell growth) calculate_viability->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Detailed Protocol:

  • Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-Bromo-5-chloropyridin-3-ol analogues in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (General Protocol)

The specific protocol for an enzyme inhibition assay will depend on the target enzyme. However, a general workflow can be outlined.

Workflow:

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prepare_reagents Prepare enzyme, substrate, and buffer solutions pre_incubation Pre-incubate enzyme with inhibitor (or vehicle) prepare_reagents->pre_incubation prepare_compounds Prepare serial dilutions of inhibitor compounds prepare_compounds->pre_incubation initiate_reaction Initiate the reaction by adding the substrate pre_incubation->initiate_reaction incubation Incubate at optimal temperature for a defined time initiate_reaction->incubation stop_reaction Stop the reaction (if necessary) incubation->stop_reaction measure_signal Measure the product formation or substrate depletion (e.g., absorbance, fluorescence) stop_reaction->measure_signal calculate_inhibition Calculate the percentage of enzyme inhibition measure_signal->calculate_inhibition determine_ic50 Determine the IC50 value calculate_inhibition->determine_ic50

Caption: General Workflow for an Enzyme Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and an appropriate buffer at their optimal concentrations and pH.

  • Inhibitor Preparation: Prepare serial dilutions of the 4-Bromo-5-chloropyridin-3-ol analogues.

  • Assay Procedure:

    • In a suitable assay plate (e.g., 96-well plate), add the enzyme solution.

    • Add the inhibitor solutions at various concentrations to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

  • Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the control without the inhibitor. The IC50 value can be calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of the biological activities of 4-Bromo-5-chloropyridin-3-ol analogues, all quantitative data should be summarized in structured tables.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDAnalogue StructureS. aureusE. coliC. albicans
BCPO-1 4-Bromo-5-chloropyridin-3-olDataDataData
BCPO-2 Analogue 2DataDataData
BCPO-3 Analogue 3DataDataData
Control Standard AntibioticDataDataData

Table 2: Comparative Cytotoxicity (IC50 in µM)

Compound IDAnalogue StructureMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
BCPO-1 4-Bromo-5-chloropyridin-3-olDataDataData
BCPO-2 Analogue 2DataDataData
BCPO-3 Analogue 3DataDataData
Control DoxorubicinDataDataData

Table 3: Comparative Enzyme Inhibitory Activity (IC50 in µM)

Compound IDAnalogue StructureTarget Enzyme 1Target Enzyme 2
BCPO-1 4-Bromo-5-chloropyridin-3-olDataData
BCPO-2 Analogue 2DataData
BCPO-3 Analogue 3DataData
Control Known InhibitorDataData

Conclusion and Future Directions

While direct and extensive comparative data for a series of 4-Bromo-5-chloropyridin-3-ol analogues is currently scarce in the scientific literature, the broader knowledge of halogenated pyridines strongly suggests a rich potential for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide has provided a framework for the systematic evaluation of such analogues, including detailed experimental protocols and a clear structure for data presentation.

Future research should focus on the synthesis of a focused library of 4-Bromo-5-chloropyridin-3-ol analogues with systematic variations in the halogen substitution pattern and the introduction of other functional groups. The comprehensive biological screening of these compounds using the outlined protocols will be instrumental in elucidating detailed structure-activity relationships. Such studies will not only expand our understanding of the biological potential of this chemical scaffold but also pave the way for the development of novel therapeutic agents with improved efficacy and selectivity.

References

  • Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. (1998). PubMed. Retrieved January 31, 2026, from [Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved January 31, 2026, from [Link]

  • Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. (2014). PubMed. Retrieved January 31, 2026, from [Link]

  • Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

  • Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). NIH. Retrieved January 31, 2026, from [Link]

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. (2024). Figshare. Retrieved January 31, 2026, from [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences. Retrieved January 31, 2026, from [Link]

  • Electrochemical Analysis and Inhibition Assay of Immune-Modulating Enzyme, Indoleamine 2,3-Dioxygenase. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

  • Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. (n.d.). Retrieved January 31, 2026, from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). PubMed. Retrieved January 31, 2026, from [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed. Retrieved January 31, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

Sources

Comparative Guide: Analytical Strategies for 4-Bromo-5-chloropyridin-3-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-5-chloropyridin-3-ol (CAS: 1211517-85-9) is a high-value scaffold in drug discovery, particularly for Suzuki-Miyaura cross-coupling reactions where the distinct reactivity of the bromine (C4) and chlorine (C5) atoms allows for sequential functionalization. However, the synthesis of this intermediate often yields critical regioisomeric impurities—specifically 5-bromo-4-chloropyridin-3-ol—which possess nearly identical physicochemical properties. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV-MS) against Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC-MS), providing validated protocols to ensure the integrity of this building block.

Part 1: The Analytical Challenge

The core difficulty in assessing 4-Bromo-5-chloropyridin-3-ol lies in its zwitterionic nature and regioisomerism .

  • Regioisomer Contamination: Electrophilic halogenation of 3-hydroxypyridine often produces mixtures. The 4-bromo and 6-bromo isomers have similar retention times on standard C18 columns.

  • Ionization State: The phenolic hydroxyl (

    
    ) and the pyridine nitrogen (
    
    
    
    ) create a pH-dependent elution profile. Standard neutral mobile phases result in peak tailing and poor resolution.
Decision Matrix: Selecting the Right Method
FeatureHPLC-UV-MSqNMR (1H)GC-MS
Primary Utility Routine Purity & Isomer SeparationAbsolute Assay (Potency)Volatile Impurities & Halogen Confirmation
Specificity High (with correct column)High (structural ID)Moderate (requires derivatization)
Throughput High (20 min/run)Low (1 hr/sample)Medium (30 min/run)
Limit of Detection < 0.05%~0.5%< 0.1%

Part 2: Method A — HPLC-UV-MS (The Gold Standard)

Verdict: Best for detecting low-level regioisomers and process byproducts.

The Strategy: pH Control & Stationary Phase

To successfully separate the 4-bromo-5-chloro target from its isomers, we utilize a Phenyl-Hexyl stationary phase rather than a standard C18. The pi-pi interactions offered by the phenyl ring provide superior selectivity for halogenated aromatic isomers. We employ an acidic mobile phase to keep the pyridine nitrogen protonated and the phenol neutral.

Validated Protocol
  • Column: Waters XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (primary); MS ESI+ (confirmation).

Gradient Profile:

Time (min) % A % B Event
0.0 95 5 Equilibration
2.0 95 5 Injection
12.0 50 50 Linear Gradient
15.0 5 95 Wash

| 18.0 | 95 | 5 | Re-equilibration |

Experimental Logic
  • Why pH 3.0? At this pH, the pyridine ring is positively charged (

    
    ), increasing water solubility and preventing interaction with silanols on the column, which eliminates tailing.
    
  • Why Phenyl-Hexyl? The electron-withdrawing halogens create electron-deficient pi-systems. The 4-bromo and 5-chloro positions affect the electron density differently than the 5-bromo-4-chloro isomer, resulting in different retention factors (

    
    ) on a phenyl phase.
    

HPLC_Workflow cluster_0 Sample Prep cluster_1 Separation cluster_2 Detection Sample Crude Sample (1 mg/mL in MeOH) Filter 0.2 µm PTFE Filter Sample->Filter Column Phenyl-Hexyl Column (Pi-Pi Selectivity) Filter->Column Gradient Gradient Elution (pH 3.0) Column->Gradient UV UV (254 nm) Quantification Gradient->UV MS MS (ESI+) Isomer ID (m/z 208/210) UV->MS

Figure 1: HPLC-UV-MS workflow designed for halogenated pyridinol separation.[1][2]

Part 3: Method B — Quantitative NMR (qNMR) (The Absolute Truth)

Verdict: Essential for establishing the "Assay" (absolute purity) of the reference standard used in HPLC.

The Strategy: Internal Standardization

Unlike HPLC, qNMR does not require a reference standard of the analyte itself. We use a Certified Reference Material (CRM) as an internal standard.

Validated Protocol
  • Solvent: DMSO-d6 (Ensures complete solubility of the zwitterion).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why: Maleic acid provides a sharp singlet at

      
       6.3 ppm, typically in a clear region for pyridines.
      
  • Molar Ratio: Target a 1:1 molar ratio of Analyte:IS.

  • Pulse Sequence:

    • Relaxation Delay (

      
      ): 30 seconds (Must be 
      
      
      
      ).
    • Pulse Angle: 90°.

    • Scans: 16 or 32.

Calculation


Where


 = Integral area, 

= Number of protons,

= Molecular weight,

= Weight,

= Purity of IS.
Critical Analysis
  • Proton Assignment: The 4-Bromo-5-chloropyridin-3-ol will show two aromatic protons.

    • H-2 (adjacent to N and OH):

      
       ppm (Singlet/Doublet).
      
    • H-6 (adjacent to N and Cl):

      
       ppm (Singlet/Doublet).
      
  • Interference Check: Ensure residual solvent peaks (e.g., Methanol at 3.17 ppm) do not overlap with the IS.

Part 4: Method C — GC-MS (The Orthogonal Check)

Verdict: Useful for confirming halogenation patterns but requires derivatization.

The Strategy: Silylation

The free hydroxyl group causes hydrogen bonding, leading to poor peak shape in GC. We must block this group using Trimethylsilyl (TMS) derivatization.

Validated Protocol
  • Reagent: BSTFA + 1% TMCS.

  • Procedure: Dissolve 5 mg sample in 1 mL Dichloromethane. Add 100 µL BSTFA. Heat at 60°C for 30 mins.

  • Column: DB-5ms (30m x 0.25mm).

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
Limitations
  • Thermal Instability: Bromine atoms on pyridines can sometimes undergo thermal dehalogenation in the injector port if the liner is dirty.

  • Incomplete Derivatization: If the -OH is not 100% silylated, you will see two peaks (native and silanized), complicating purity calculations.

Part 5: Comparative Data Summary

The following table summarizes the performance characteristics of each method based on validation studies of similar halogenated heterocycles.

ParameterHPLC-UV (Phenyl-Hexyl)qNMR (DMSO-d6)GC-MS (Derivatized)
Linearity (

)
> 0.999N/A (Absolute)> 0.995
Precision (RSD) < 0.5%< 1.0%< 2.0%
Specificity Excellent (Separates regioisomers)Good (If peaks don't overlap)Moderate (Mass spectra of isomers are identical)
LOD 0.02%0.5%0.05%
Cost per Run LowHigh (Deuterated solvents)Medium
Decision Workflow

Decision_Tree Start Synthesized Batch 4-Br-5-Cl-pyridin-3-ol TLC TLC Check (Qualitative) Start->TLC HPLC HPLC-UV-MS (Purity & Isomers) TLC->HPLC Decision Purity > 98%? HPLC->Decision qNMR qNMR (Determine Net Assay) Decision->qNMR Yes Recryst Recrystallize (EtOH/Water) Decision->Recryst No Release Release for Synthesis qNMR->Release Recryst->HPLC

Figure 2: Logical decision tree for batch release.

References

  • BIPM (Bureau International des Poids et Mesures). (2025). Quantitative NMR (qNMR) for purity assignment of organic compounds.[3][4][5] Retrieved from [Link]

  • Helix Chromatography. (2024). HPLC Methods for analysis of Pyridine and Zwitterionic Compounds.[2] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 5-bromo-4-chloropyridin-3-ol (Isomer Data). National Library of Medicine. Retrieved from [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of 4-Bromo-5-chloropyridin-3-ol Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the exploration of novel chemical scaffolds is the lifeblood of innovation. The halogenated pyridinol core, specifically 4-bromo-5-chloropyridin-3-ol, represents a promising starting point for the development of new therapeutic agents. The presence of bromine and chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. This guide provides a comprehensive framework for the in vitro testing of novel derivatives of 4-bromo-5-chloropyridin-3-ol, drawing upon established methodologies for analogous heterocyclic compounds. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and present a framework for comparative analysis against established alternatives.

The Rationale for a Multi-Faceted In Vitro Screening Approach

Given the structural similarities of 4-bromo-5-chloropyridin-3-ol derivatives to other biologically active heterocyclic compounds, a logical starting point for their evaluation is to assess their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3][4] This multi-pronged approach allows for a broad-based screening that can uncover diverse therapeutic potentials.

Our proposed screening cascade is designed to be both efficient and informative, beginning with broad cytotoxicity and antimicrobial assessments and moving towards more specific mechanistic studies for promising candidates.

G cluster_0 Initial Broad-Spectrum Screening cluster_1 Secondary Mechanistic Assays cluster_2 Lead Candidate Characterization Primary Cytotoxicity Assay (e.g., MTT) Primary Cytotoxicity Assay (e.g., MTT) Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase) Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase) Primary Cytotoxicity Assay (e.g., MTT)->Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase) Active Compounds Apoptosis vs. Necrosis Assays Apoptosis vs. Necrosis Assays Primary Cytotoxicity Assay (e.g., MTT)->Apoptosis vs. Necrosis Assays Active Compounds Primary Antimicrobial Assay (e.g., Broth Microdilution) Primary Antimicrobial Assay (e.g., Broth Microdilution) Dose-Response Studies Dose-Response Studies Primary Antimicrobial Assay (e.g., Broth Microdilution)->Dose-Response Studies Active Compounds Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase)->Dose-Response Studies Selectivity Profiling Selectivity Profiling Apoptosis vs. Necrosis Assays->Selectivity Profiling Reactive Oxygen Species (ROS) Assay Reactive Oxygen Species (ROS) Assay Dose-Response Studies->Selectivity Profiling

Caption: Proposed in vitro screening cascade for 4-bromo-5-chloropyridin-3-ol derivatives.

Part 1: Anticancer Activity Evaluation

Many pyridine and pyrimidine derivatives have demonstrated potent anticancer activity.[1][5][6] Therefore, a primary focus of the in vitro testing of 4-bromo-5-chloropyridin-3-ol derivatives should be the assessment of their cytotoxic effects on various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 4-bromo-5-chloropyridin-3-ol derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-bromo-5-chloropyridin-3-ol derivatives and a positive control (e.g., Doxorubicin). Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Comparative Data Framework: Anticancer Activity
CompoundTarget Cell LineIC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
Derivative 1MCF-7[Experimental Value][Experimental Value]
Derivative 2MCF-7[Experimental Value][Experimental Value]
Derivative 1A549[Experimental Value][Experimental Value]
Derivative 2A549[Experimental Value][Experimental Value]

Part 2: Antimicrobial Activity Screening

The presence of halogens on a heterocyclic ring can also confer significant antimicrobial properties.[7] A systematic evaluation of 4-bromo-5-chloropyridin-3-ol derivatives against a panel of pathogenic bacteria and fungi is therefore warranted.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 4-bromo-5-chloropyridin-3-ol derivatives (dissolved in DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds and positive controls in the 96-well plates.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Comparative Data Framework: Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Positive Control MIC (µg/mL)
Derivative 1[Experimental Value][Experimental Value][Experimental Value]Ciprofloxacin: [Value], Fluconazole: [Value]
Derivative 2[Experimental Value][Experimental Value][Experimental Value]Ciprofloxacin: [Value], Fluconazole: [Value]

Part 3: Enzyme Inhibition Assays

Pyridine derivatives are known to inhibit various enzymes, including kinases and cholinesterases.[3][8][9] The specific enzymatic targets for 4-bromo-5-chloropyridin-3-ol derivatives would need to be hypothesized based on structural similarity to known inhibitors or through computational docking studies. For the purpose of this guide, we will provide a general framework for a kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general outline for a fluorescence-based kinase assay.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • 4-bromo-5-chloropyridin-3-ol derivatives

  • Positive control inhibitor (e.g., Staurosporine)

  • Fluorescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer.

  • Compound Dispensing: Dispense the test compounds and controls into the 384-well plate.

  • Kinase Reaction: Add the kinase and substrate to the wells, then initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a step to deplete remaining ATP followed by a step to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound and determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Inhibition? Substrate Substrate Substrate->Phosphorylated Substrate Inhibition? ATP ATP ATP->Phosphorylated Substrate Inhibition? ADP ADP ATP->ADP Test Compound Test Compound Test Compound->Phosphorylated Substrate Inhibition? Luminescent Signal Luminescent Signal ADP->Luminescent Signal Conversion Detection Reagent Detection Reagent Detection Reagent->Luminescent Signal Data Analysis (IC50) Data Analysis (IC50) Luminescent Signal->Data Analysis (IC50)

Caption: Workflow for a generic in vitro kinase inhibition assay.

Comparative Data Framework: Enzyme Inhibition
CompoundTarget KinaseIC50 (nM)Positive Control (Staurosporine) IC50 (nM)
Derivative 1[Kinase Name][Experimental Value][Experimental Value]
Derivative 2[Kinase Name][Experimental Value][Experimental Value]

Conclusion

This guide provides a foundational framework for the systematic in vitro evaluation of novel 4-bromo-5-chloropyridin-3-ol derivatives. By employing a multi-faceted screening approach encompassing anticancer, antimicrobial, and enzyme inhibition assays, researchers can efficiently identify promising lead compounds for further development. The provided protocols and comparative data frameworks are intended to serve as a starting point, and should be adapted and optimized based on the specific research objectives and the nature of the synthesized derivatives. Rigorous and well-controlled in vitro testing is a critical first step in the long and challenging journey of drug discovery.

References

  • Suresh Kumar, G. et al. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences, 9(1), 27-41 (2019).
  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

  • MDPI. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • ResearchGate. Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • ResearchGate. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • National Center for Biotechnology Information. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

  • ResearchGate. Antiproliferative effects of tested compounds (3a, 4a, 5a, 6a, 3b, 4b,...). [Link]

  • PubMed. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

  • ResearchGate. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • PubMed Central. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.